molecular formula C3H6N4OS B15600509 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

2-(5-Mercaptotetrazole-1-yl)ethanol-d4

カタログ番号: B15600509
分子量: 150.20 g/mol
InChIキー: YKYUEQRWYGVUKB-LNLMKGTHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is a useful research compound. Its molecular formula is C3H6N4OS and its molecular weight is 150.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C3H6N4OS

分子量

150.20 g/mol

IUPAC名

1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C3H6N4OS/c8-2-1-7-3(9)4-5-6-7/h8H,1-2H2,(H,4,6,9)/i1D2,2D2

InChIキー

YKYUEQRWYGVUKB-LNLMKGTHSA-N

製品の起源

United States

Foundational & Exploratory

what are the chemical properties of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is the deuterated form of 2-(5-Mercaptotetrazole-1-yl)ethanol, a heterocyclic compound containing a tetrazole ring. This isotopically labeled version serves as a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. Its primary recognized application is as an intermediate in the synthesis of the beta-lactam antibiotic, Flomoxef.[1] Furthermore, the compound has been noted for its inhibitory activity against vitamin K-dependent glutamylcarboxylase.[1] This guide provides a summary of its chemical properties based on available data.

Chemical and Physical Properties

The properties of this compound are best understood in comparison to its non-deuterated analogue. The primary differences are the molecular weight and the analytical applications arising from the deuterium (B1214612) labeling.

PropertyThis compound2-(5-Mercaptotetrazole-1-yl)ethanol
CAS Number Not Available56610-81-2[2][3][4][5]
Molecular Formula C₃H₂D₄N₄OS[1][6][7]C₃H₆N₄OS[3][4]
Molecular Weight 150.20 g/mol [1][7]146.17 g/mol [3][4]
Appearance Not Available (Presumed White to Off-White Solid)White to Off-White Solid[3][8]
Melting Point Not Available132-138°C[3][8]
Boiling Point Not Available221.4 ± 42.0 °C (Predicted)[3][8]
Density Not Available1.76 ± 0.1 g/cm³ (Predicted)[3][8]
Solubility Not AvailableSlightly soluble in DMSO and Methanol[3][8]
Storage 2-8°C, Refrigerator[1][7]Inert gas (Nitrogen or Argon) at 2-8°C[3]

Synthesis and Application

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. It is primarily known as a commercially available stable isotope-labeled compound for research purposes.

Its significance lies in its role as a precursor in the manufacturing of Flomoxef, an oxacephem antibiotic.[1] The relationship can be visualized as a direct synthetic pathway.

G A This compound B Intermediate / Precursor A->B Used in synthesis of C Flomoxef (Antibiotic) B->C

Synthetic relationship of the title compound.

Biological Activity

While comprehensive studies on its mechanism of action are not widely published, 2-(5-Mercaptotetrazole-1-yl)ethanol has been identified as an inhibitor of vitamin K-dependent glutamylcarboxylase.[1][3] This enzyme is crucial for the post-translational modification of proteins involved in blood coagulation. The logical flow of this inhibitory action can be outlined as follows:

G cluster_0 Biological Interaction A This compound C Inhibition A->C B Vitamin K-dependent glutamylcarboxylase B->C

References

Structural Elucidation and Characterization of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. This deuterated analog of a key intermediate in the synthesis of the β-lactam antibiotic Flomoxef is of significant interest as an internal standard for pharmacokinetic and metabolic studies. This document outlines the synthesis, purification, and detailed analytical characterization of this compound, presenting both predicted data and detailed experimental protocols.

Introduction

2-(5-Mercaptotetrazole-1-yl)ethanol is a known metabolite and a crucial intermediate in the synthesis of Flomoxef.[1] The isotopically labeled version, this compound, serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise tracking and quantification of the parent compound in complex biological matrices. This guide details the necessary steps for its synthesis and the analytical techniques required for its complete structural verification and purity assessment.

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from commercially available ethanolamine-d4. The proposed synthetic pathway is outlined below.

Synthesis_Workflow Figure 1. Proposed Synthesis Workflow A Ethanolamine-d4 C Intermediate Dithiocarbamate A->C Step 1 B Carbon Disulfide B->C E This compound C->E Step 2: Cyclization D Sodium Azide D->E F Purification (Chromatography) E->F G Characterized Product F->G Characterization_Workflow Figure 2. Analytical Characterization Workflow Start Purified Product MS Mass Spectrometry (MS) - Confirm Molecular Weight Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ²H) - Confirm Structure & Isotopic Purity Start->NMR FTIR FTIR Spectroscopy - Identify Functional Groups Start->FTIR Purity Purity Assessment (HPLC, Elemental Analysis) MS->Purity NMR->Purity FTIR->Purity Final Structural Confirmation and Purity Data Purity->Final

References

An In-depth Technical Guide to the Synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. This deuterated analog of a key pharmaceutical intermediate, 2-(5-mercapto-1H-tetrazol-1-yl)ethanol, is of significant interest for use as an internal standard in pharmacokinetic and metabolic studies. The inclusion of deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the chemical properties of the molecule.

This document outlines a detailed, three-step synthetic route, starting from the commercially available deuterated precursor, ethanolamine-d4. The synthesis of the non-deuterated analog is also presented for comparative purposes. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to enhance clarity.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a three-step sequence, mirroring a common and effective method for the preparation of 1-substituted-5-mercaptotetrazoles. The overall transformation begins with the reaction of ethanolamine-d4 with carbon disulfide to form a dithiocarbamate (B8719985) salt. This intermediate is then S-alkylated, typically with methyl iodide, to yield a stable dithiocarbamate ester. The final step involves the cyclization of this ester with sodium azide (B81097) to form the desired deuterated tetrazole.

The non-deuterated analog, 2-(5-mercapto-1H-tetrazol-1-yl)ethanol, is a known intermediate in the synthesis of the β-lactam antibiotic, Flomoxef. The synthetic strategy detailed herein is adapted from established methods for preparing such tetrazole derivatives.

Data Presentation

Table 1: Starting Materials and Reagents
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
Ethanolamine-d485047-08-1C₂H₃D₄NO65.11Deuterated Starting Material
Ethanolamine (B43304)141-43-5C₂H₇NO61.08Non-deuterated Starting Material
Carbon Disulfide75-15-0CS₂76.14Reagent for Dithiocarbamate Formation
Potassium Hydroxide (B78521)1310-58-3KOH56.11Base
Methyl Iodide74-88-4CH₃I141.94Alkylating Agent
Sodium Azide26628-22-8NaN₃65.01Cyclizing Agent
Methanol (B129727)67-56-1CH₄O32.04Solvent
Water7732-18-5H₂O18.02Solvent
Diethyl Ether60-29-7C₄H₁₀O74.12Solvent for Extraction
Hydrochloric Acid7647-01-0HCl36.46Acid for pH Adjustment
Table 2: Intermediates and Final Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Description
Potassium N-(2-hydroxyethyl-d4)dithiocarbamateC₃H₄D₄KNOS₂181.33Intermediate 1 (Deuterated)
Potassium N-(2-hydroxyethyl)dithiocarbamateC₃H₈KNOS₂177.31Intermediate 1 (Non-deuterated)
Methyl N-(2-hydroxyethyl-d4)dithiocarbamateC₄H₅D₄NOS₂155.26Intermediate 2 (Deuterated)
Methyl N-(2-hydroxyethyl)dithiocarbamateC₄H₉NOS₂151.25Intermediate 2 (Non-deuterated)
This compoundC₃H₂D₄N₄OS150.20Final Product (Deuterated)
2-(5-Mercapto-1H-tetrazol-1-yl)ethanolC₃H₆N₄OS146.17Final Product (Non-deuterated)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the non-deuterated and deuterated target compounds.

Synthesis of 2-(5-Mercapto-1H-tetrazol-1-yl)ethanol (Non-deuterated)

Step 1: Synthesis of Potassium N-(2-hydroxyethyl)dithiocarbamate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve potassium hydroxide (5.61 g, 0.1 mol) in methanol (50 mL).

  • Cool the solution to 0-5 °C.

  • To this cooled solution, add ethanolamine (6.11 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition of ethanolamine is complete, add carbon disulfide (7.61 g, 0.1 mol) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C. A precipitate will form.

  • Stir the resulting suspension at room temperature for 2 hours.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield potassium N-(2-hydroxyethyl)dithiocarbamate as a white solid.

Step 2: Synthesis of Methyl N-(2-hydroxyethyl)dithiocarbamate

  • In a 250 mL round-bottom flask, suspend the potassium N-(2-hydroxyethyl)dithiocarbamate (from Step 1) in methanol (100 mL).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add methyl iodide (14.19 g, 0.1 mol) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and diethyl ether (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl N-(2-hydroxyethyl)dithiocarbamate as a pale yellow oil.

Step 3: Synthesis of 2-(5-Mercapto-1H-tetrazol-1-yl)ethanol

  • In a 100 mL round-bottom flask, dissolve the methyl N-(2-hydroxyethyl)dithiocarbamate (from Step 2) in water (30 mL).

  • Add sodium azide (7.15 g, 0.11 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

  • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum to yield 2-(5-mercapto-1H-tetrazol-1-yl)ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Synthesis of this compound (Deuterated)

The synthesis of the deuterated analog follows the same procedure as the non-deuterated compound, with the substitution of ethanolamine-d4 for ethanolamine in Step 1.

Step 1: Synthesis of Potassium N-(2-hydroxyethyl-d4)dithiocarbamate

  • Follow the procedure for the non-deuterated analog, using ethanolamine-d4 (6.51 g, 0.1 mol) in place of ethanolamine.

Step 2: Synthesis of Methyl N-(2-hydroxyethyl-d4)dithiocarbamate

  • Follow the procedure for the non-deuterated analog, starting with potassium N-(2-hydroxyethyl-d4)dithiocarbamate.

Step 3: Synthesis of this compound

  • Follow the procedure for the non-deuterated analog, starting with methyl N-(2-hydroxyethyl-d4)dithiocarbamate.

Visualizations

The following diagrams illustrate the synthetic pathway and logical workflow.

Synthesis_Pathway cluster_step1 Step 1: Dithiocarbamate Formation A Ethanolamine-d4 (or Ethanolamine) B Potassium N-(2-hydroxyethyl-d4) dithiocarbamate CS2 Carbon Disulfide (CS₂) KOH KOH / Methanol C Methyl N-(2-hydroxyethyl-d4) dithiocarbamate B->C Step 2: S-Alkylation MeI Methyl Iodide (CH₃I) D 2-(5-Mercaptotetrazole-1-yl) ethanol-d4 C->D Step 3: Cyclization NaN3 Sodium Azide (NaN₃)

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow start Start: Reagents step1 Step 1: Dithiocarbamate Formation - React Ethanolamine-d4, CS₂, KOH - Isolate Potassium Salt start->step1 step2 Step 2: S-Alkylation - React with Methyl Iodide - Workup and Isolation step1->step2 step3 Step 3: Cyclization - React with Sodium Azide - Acidification and Precipitation step2->step3 purification Purification - Filtration - Recrystallization step3->purification end Final Product: This compound purification->end

Caption: Simplified experimental workflow for the synthesis.

Concluding Remarks

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. The use of the commercially available deuterated starting material, ethanolamine-d4, makes this route accessible for laboratories equipped for standard organic synthesis. The final product is a valuable tool for researchers in drug metabolism and pharmacokinetics, enabling precise quantification in complex biological matrices. The provided experimental protocols and visual aids are intended to facilitate the successful implementation of this synthesis in a research setting. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling toxic and potentially explosive reagents such as methyl iodide and sodium azide.

physical and chemical properties of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. This isotopically labeled compound is a critical tool for researchers and professionals in drug development, particularly in the study of β-lactam antibiotics.

Core Physical and Chemical Properties

This compound is the deuterated analog of 2-(5-Mercaptotetrazole-1-yl)ethanol. The introduction of four deuterium (B1214612) atoms on the ethanol (B145695) moiety provides a valuable tool for metabolic studies and pharmacokinetic profiling, allowing for the differentiation from its non-deuterated counterpart in biological matrices. While specific experimental data for the deuterated compound is limited, the physical and chemical properties can be reasonably extrapolated from its well-characterized parent compound.

Table 1: Physical and Chemical Properties of 2-(5-Mercaptotetrazole-1-yl)ethanol and its Deuterated Analog

Property2-(5-Mercaptotetrazole-1-yl)ethanolThis compound
CAS Number 56610-81-2[1][2][3][4]56610-81-2 (unlabeled)[3]
Molecular Formula C₃H₆N₄OS[1][5]C₃H₂D₄N₄OS[6]
Molecular Weight 146.17 g/mol [1][5]150.20 g/mol
Appearance White to Off-White Solid[2]White to Off-White Solid
Melting Point 132-138 °C[1][2]~132-138 °C
Boiling Point (Predicted) 221.4 ± 42.0 °C[1][2]~221.4 ± 42.0 °C
Density (Predicted) 1.76 ± 0.1 g/cm³[1][2]~1.76 ± 0.1 g/cm³
Solubility Slightly soluble in DMSO and Methanol[1][2]Slightly soluble in DMSO and Methanol
pKa (Predicted) 14.20 ± 0.10[1]~14.20 ± 0.10

Biological Significance and Applications

This compound serves as an important intermediate and metabolite in the context of the β-lactam antibiotic, Flomoxef.[7] Its deuteration makes it an ideal internal standard for pharmacokinetic and metabolic studies of Flomoxef.

Furthermore, the parent compound, 2-(5-Mercaptotetrazole-1-yl)ethanol, has been noted for its inhibitory activity on vitamin K-dependent glutamylcarboxylase.[1][7] This enzyme is crucial for the post-translational modification of several blood coagulation factors.

Role in Flomoxef Metabolism

Flomoxef is a fourth-generation oxacephem antibiotic that functions by inhibiting bacterial cell wall synthesis.[8] 2-(5-Mercaptotetrazole-1-yl)ethanol is a known metabolite of Flomoxef.[9] The use of the deuterated version allows for precise tracking and quantification of this metabolic pathway.

Flomoxef_Metabolism Flomoxef Flomoxef Metabolite This compound Flomoxef->Metabolite Metabolism

Caption: Metabolic pathway of Flomoxef to its metabolite.

Inhibition of Vitamin K-dependent Carboxylation

The tetrazole moiety in 2-(5-Mercaptotetrazole-1-yl)ethanol is implicated in the inhibition of vitamin K-dependent γ-glutamyl carboxylase. This enzyme is a key component of the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X. Inhibition of this enzyme can lead to hypoprothrombinemia, a bleeding disorder.

The proposed mechanism involves the interaction of the tetrazole thiol group with the active site of the carboxylase, disrupting the carboxylation of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla).

Vitamin_K_Cycle_Inhibition cluster_cycle Vitamin K Cycle cluster_carboxylation Carboxylation VK_reduced Reduced Vitamin K GGCX γ-Glutamyl Carboxylase (GGCX) VK_reduced->GGCX VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Reduction VKOR->VK_reduced GGCX->VK_epoxide Gla γ-Carboxyglutamate (Gla) GGCX->Gla Glu Glutamate (Glu) Glu->GGCX Inhibitor This compound Inhibitor->GGCX Inhibition

Caption: Inhibition of the Vitamin K cycle by the compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. The following sections provide representative methodologies.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapting known procedures for similar tetrazole compounds. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Dithiocarbamate (B8719985) Formation cluster_1 Step 2: Azide (B81097) Cyclization A Ethanolamine-d4 D Dithiocarbamate Intermediate A->D B Carbon Disulfide B->D C Triethylamine (B128534) C->D F This compound D->F E Sodium Azide E->F

Caption: Synthetic workflow for the target compound.

Step 1: Formation of Triethylammonium (B8662869) N-(2-hydroxyethyl-d4)dithiocarbamate

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve ethanolamine-d4 (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution while maintaining the temperature.

  • Slowly add carbon disulfide (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The formation of the dithiocarbamate intermediate can be monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure to yield the crude triethylammonium N-(2-hydroxyethyl-d4)dithiocarbamate, which is used in the next step without further purification.

Step 2: Cyclization to this compound

  • Dissolve the crude dithiocarbamate intermediate from Step 1 in water.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 12-18 hours. The reaction should be carried out in a well-ventilated fume hood due to the potential formation of toxic hydrazoic acid.

  • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated crude product is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationAbsence or significant reduction of signals corresponding to the ethyl protons. Presence of signals for the tetrazole proton and the hydroxyl proton.
¹³C NMR Structural ConfirmationSignals corresponding to the two carbon atoms of the ethanol moiety and the tetrazole ring carbon.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the calculated mass of the deuterated compound (150.20 g/mol ).
HPLC Purity AssessmentA single major peak indicating high purity.
Elemental Analysis Elemental CompositionPercentages of C, H (including D), N, O, and S consistent with the molecular formula C₃H₂D₄N₄OS.

Safety and Handling

2-(5-Mercaptotetrazole-1-yl)ethanol and its deuterated analog should be handled with care in a laboratory setting.

  • Hazard Codes: F (Flammable), Xn (Harmful), Xi (Irritant), T (Toxic)[1]

  • Risk Statements: Flammable solid. Causes skin and serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Safety Precautions: Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

Conclusion

This compound is a valuable research tool for scientists in the fields of medicinal chemistry and drug metabolism. Its utility as an internal standard for the antibiotic Flomoxef and its potential as an inhibitor of vitamin K-dependent carboxylation make it a compound of significant interest. The synthetic and analytical protocols outlined in this guide provide a foundation for its preparation and characterization, enabling further investigation into its biological roles.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Mercaptotetrazole-1-yl)ethanol is a heterocyclic compound recognized as a key intermediate in the synthesis of the oxacephem antibiotic, Flomoxef. Its biological significance is primarily attributed to the mercaptotetrazole moiety. This functional group is structurally analogous to the N-methylthiotetrazole (NMTT) side chain present in several cephalosporin (B10832234) antibiotics. These NMTT-containing antibiotics are known to induce hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (Factor II), a critical component of the blood coagulation cascade. This effect stems from the inhibition of the vitamin K cycle. The deuterated form, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, is used as an internal standard in analytical studies, but its biological mechanism of action is presumed to be identical to the non-deuterated form.

This guide elucidates the inferred core mechanism of action of 2-(5-Mercaptotetrazole-1-yl)ethanol in biological systems, focusing on its interaction with the vitamin K cycle. Potential antimicrobial and antifungal activities, as suggested by studies on related tetrazole derivatives, are also discussed.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

The primary mechanism of action of 2-(5-Mercaptotetrazole-1-yl)ethanol is believed to be the disruption of the vitamin K cycle, a critical pathway for the post-translational modification of several blood coagulation factors. This action is mediated by the mercaptotetrazole group, which acts as an inhibitor of key enzymes in this cycle.

The vitamin K cycle is responsible for the γ-carboxylation of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins. This carboxylation is essential for the calcium-binding capacity and subsequent activation of clotting factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.

The two key enzymes in the vitamin K cycle that are targeted are:

  • Vitamin K Epoxide Reductase (VKOR)

  • γ-Glutamyl Carboxylase

Inhibition of these enzymes leads to a decrease in the pool of active, carboxylated clotting factors, resulting in an anticoagulant effect and potential for bleeding, a known side effect of NMTT-containing antibiotics.

Signaling Pathway: The Vitamin K Cycle and its Inhibition

The following diagram illustrates the vitamin K cycle and the proposed points of inhibition by 2-(5-Mercaptotetrazole-1-yl)ethanol.

Vitamin_K_Cycle_Inhibition VKH2 Vitamin K (hydroquinone) GGCX γ-Glutamyl Carboxylase VKH2->GGCX Co-factor Gla γ-Carboxyglutamate (Gla) (active clotting factors) GGCX->Gla Carboxylation VKO Vitamin K Epoxide GGCX->VKO Oxidation Glu Glutamate (Glu) (inactive clotting factors) Glu->GGCX VKOR Vitamin K Epoxide Reductase (VKOR) VKO->VKOR VKOR->VKH2 Reduction VK Vitamin K (quinone) VKOR->VK Inhibitor 2-(5-Mercaptotetrazole-1-yl)ethanol Inhibitor->GGCX Inhibitor->VKOR VK->VKOR

Figure 1: Proposed inhibition of the Vitamin K cycle.
Quantitative Data on Enzyme Inhibition by Structurally Related Compounds

Direct quantitative data for 2-(5-Mercaptotetrazole-1-yl)ethanol is not available. The following table summarizes the inhibitory concentrations of related compounds against the enzymes of the vitamin K cycle.

CompoundTarget EnzymeIC50 / InhibitionExperimental SystemReference
N-methylthiotetrazole (NMTT)γ-Glutamyl CarboxylaseWeak inhibitorIn vitro (rat liver microsomes)[1]
NMTT Disulfide Dimerγ-Glutamyl CarboxylasePotent inhibitor (inhibition at 1 µM)In vitro (rat liver microsomes)[1]
Cefamandole (NMTT-containing)γ-Glutamyl Carboxylase50% inhibition at 6-10 mMIn vitro
NMTTVitamin K Epoxide ReductaseNo direct in vitro inhibitionIn vitro[1]
NMTT (administered in vivo)Vitamin K Epoxide ReductaseDecreased activityIn vivo (rats)[1]

Experimental Protocols for Key Assays

The following are generalized protocols for the key experiments used to determine the inhibitory effects of compounds on the vitamin K cycle. These protocols are based on standard methodologies in the field.

In Vitro γ-Glutamyl Carboxylase Activity Assay

This assay measures the incorporation of radiolabeled bicarbonate into a synthetic peptide substrate.

Workflow Diagram:

GGCX_Assay_Workflow Start Start Prepare Prepare Microsomal Enzyme Fraction Start->Prepare Incubate Incubate Microsomes with: - Peptide Substrate (e.g., FLEEL) - Vitamin KH2 - 14C-labeled Bicarbonate - Test Inhibitor Prepare->Incubate Stop Stop Reaction (e.g., with acid) Incubate->Stop Separate Separate Peptide from Unincorporated 14CO2 (e.g., chromatography) Stop->Separate Quantify Quantify Incorporated Radioactivity (Scintillation Counting) Separate->Quantify End End Quantify->End

Figure 2: Workflow for in vitro γ-glutamyl carboxylase assay.

Methodology:

  • Preparation of Microsomes: Liver microsomes are prepared from rats as a source of γ-glutamyl carboxylase and vitamin K epoxide reductase.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, the microsomal preparation, a synthetic peptide substrate (e.g., Phe-Leu-Glu-Glu-Leu), reduced vitamin K (vitamin KH2), and radiolabeled bicarbonate (H¹⁴CO₃⁻).

  • Inhibition Study: Various concentrations of the test compound (e.g., 2-(5-Mercaptotetrazole-1-yl)ethanol) are added to the reaction mixtures.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 25°C) for a defined period.

  • Termination: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

  • Quantification: The amount of incorporated ¹⁴C into the peptide is quantified using liquid scintillation counting after separation from unincorporated bicarbonate.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay

This assay measures the conversion of vitamin K epoxide to vitamin K.

Workflow Diagram:

VKOR_Assay_Workflow Start Start Prepare Prepare Solubilized Microsomal Enzymes Start->Prepare Incubate Incubate Microsomes with: - Vitamin K Epoxide - Dithiothreitol (B142953) (DTT) as a reductant - Test Inhibitor Prepare->Incubate Stop Stop Reaction (e.g., with ethanol/hexane) Incubate->Stop Extract Extract Vitamin K Metabolites Stop->Extract Analyze Analyze Vitamin K and Vitamin K Epoxide levels by HPLC Extract->Analyze End End Analyze->End

Figure 3: Workflow for in vitro vitamin K epoxide reductase assay.

Methodology:

  • Enzyme Preparation: Solubilized liver microsomes are used as the source of VKOR.

  • Reaction Setup: The reaction mixture includes the enzyme preparation, vitamin K epoxide as the substrate, and a reducing agent such as dithiothreitol (DTT).

  • Inhibition Study: Different concentrations of the test inhibitor are added to the reaction.

  • Incubation: The mixture is incubated at 37°C.

  • Extraction: The reaction is stopped, and vitamin K metabolites are extracted using an organic solvent (e.g., hexane).

  • Analysis: The amounts of vitamin K epoxide and vitamin K are quantified by High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The inhibition of VKOR activity is determined by the decrease in the formation of vitamin K in the presence of the inhibitor.

Antimicrobial and Antifungal Activity

While the primary inferred mechanism of action relates to the vitamin K cycle, various tetrazole derivatives have been reported to possess antimicrobial and antifungal properties. The exact mechanism for this is not fully elucidated but may involve the disruption of microbial cellular processes due to the chemical properties of the tetrazole ring and the mercapto group.

Quantitative Data on Antimicrobial/Antifungal Activity of Related Tetrazole Derivatives

The following table presents Minimum Inhibitory Concentration (MIC) values for some mercaptotetrazole derivatives against various microorganisms. It is important to note that these are not for the specific compound of interest but for structurally related molecules.

Compound ClassMicroorganismMIC (µg/mL)Reference
Substituted 1-phenyl-5-mercaptotetrazolesCandida tropicalis>1000
Substituted 1-phenyl-5-mercaptotetrazolesSaccharomyces cerevisiae40 - >1000
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow Diagram:

MIC_Assay_Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilute Perform Serial Dilutions of Test Compound in a 96-well Plate Start->SerialDilute Inoculate Inoculate each well with the Microbial Suspension PrepareInoculum->Inoculate SerialDilute->Inoculate Incubate Incubate the Plate (e.g., 24-48h at 37°C) Inoculate->Incubate Observe Visually Inspect for Microbial Growth (Turbidity) Incubate->Observe DetermineMIC Determine MIC: Lowest Concentration with no Visible Growth Observe->DetermineMIC End End DetermineMIC->End

Figure 4: Workflow for antimicrobial susceptibility testing.

Methodology:

  • Preparation of Test Compound: A stock solution of 2-(5-Mercaptotetrazole-1-yl)ethanol is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (microbe, no compound) and negative (no microbe, no compound) controls are included.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The biological mechanism of action of this compound is strongly suggested to be the inhibition of the vitamin K cycle, leading to an anticoagulant effect. This is based on the well-established activity of the structurally similar N-methylthiotetrazole moiety found in certain cephalosporin antibiotics. The primary targets are vitamin K epoxide reductase and, to a lesser extent, γ-glutamyl carboxylase. Additionally, like other tetrazole derivatives, this compound may exhibit antimicrobial and antifungal properties. Further direct experimental studies on 2-(5-Mercaptotetrazole-1-yl)ethanol are required to confirm these inferred mechanisms and to quantify its specific biological activity. The provided experimental protocols serve as a foundation for such future investigations.

References

The Untapped Potential of Deuteration: A Technical Guide to the Applications of Deuterated Mercaptotetrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated compounds are increasingly recognized for their capacity to enhance the pharmacokinetic profiles of therapeutic agents. This technical guide explores the prospective applications of deuterated mercaptotetrazole compounds, a class of molecules with significant therapeutic relevance. While direct literature on deuterated mercaptotetrazoles is sparse, this paper extrapolates from the well-established principles of the kinetic isotope effect (KIE) and drug metabolism to build a robust theoretical framework for their use. We will delve into the potential for these compounds to exhibit improved metabolic stability, the methodologies for their synthesis and analysis, and their prospective role as tracers in mechanistic studies. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging deuterium (B1214612) chemistry to unlock the full potential of mercaptotetrazole-based therapeutics.

Introduction: The Significance of the Mercaptotetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a key structural motif in a multitude of commercial drugs, valued for its metabolic stability and its role as a bioisostere for carboxylic acids and amides.[1] This heterocyclic system is a component in medications for a wide array of conditions, including hypertension, bacterial infections, and cancer.[2][3] The mercaptotetrazole scaffold, in particular, has been investigated for various pharmacological activities, including analgesic and anti-inflammatory properties.[4][5] Given the therapeutic importance of this class of compounds, strategies to further optimize their drug-like properties are of significant interest to the pharmaceutical industry. Deuteration presents a promising avenue for achieving this optimization.

The Kinetic Isotope Effect: The Scientific Foundation for Deuteration in Drug Design

The substitution of a hydrogen atom with its stable, non-radioactive isotope, deuterium, can profoundly impact the metabolic fate of a drug molecule. This phenomenon is rooted in the Kinetic Isotope Effect (KIE) .[2][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy.[7] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the cleavage of a corresponding C-H bond.[6][7] In the context of drug metabolism, which often involves enzymatic C-H bond cleavage by enzymes such as the cytochrome P450 family, this translates to a reduced rate of metabolic degradation.[4]

KIE cluster_0 Reaction Coordinate Diagram Reactants Reactants Transition State Transition State Reactants->Transition State ΔG‡ (C-H) Reactants->Transition State ΔG‡ (C-D) ZPE_H ZPE (C-H) ZPE_D ZPE (C-D) Products_H Products_H Transition State->Products_H Products_D Products_D Transition State->Products_D

Caption: Kinetic Isotope Effect on Activation Energy.

Potential Applications of Deuterated Mercaptotetrazoles in Drug Development

While specific examples are not yet prevalent in the literature, the principles of deuteration can be applied to hypothesize significant improvements in mercaptotetrazole-containing drugs.

Enhanced Metabolic Stability and Pharmacokinetics

The primary application of deuteration is to improve a drug's metabolic stability. By strategically replacing hydrogen atoms at sites of metabolic vulnerability ("soft spots") with deuterium, the rate of drug metabolism can be significantly reduced. This can lead to several desirable outcomes, which are summarized in the table below.

ParameterPotential Effect of DeuterationRationale
Half-life (t½) IncreasedSlower metabolic clearance leads to a longer duration of action.
Maximum Concentration (Cmax) IncreasedReduced first-pass metabolism can lead to higher peak plasma concentrations.
Area Under the Curve (AUC) IncreasedGreater overall drug exposure for a given dose.
Dosing Frequency DecreasedA longer half-life may allow for less frequent administration, improving patient compliance.
Formation of Toxic Metabolites DecreasedBlocking a metabolic pathway that produces toxic byproducts can improve the drug's safety profile.
Hypothetical Metabolic Pathways and Deuteration Strategies

The metabolism of xenobiotics, including drugs, generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase their water solubility and facilitate excretion.[5][8] For a generic 1-substituted-5-mercaptotetrazole, potential metabolic pathways could include:

  • Oxidation of the substituent: If the substituent at the 1-position is an alkyl or aryl group, it could be susceptible to hydroxylation by cytochrome P450 enzymes.

  • S-oxidation of the mercapto group: The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone.

  • Conjugation: The thiol group is a prime site for Phase II conjugation reactions, such as glucuronidation.

Deuteration at the positions susceptible to Phase I oxidation would be a primary strategy to enhance metabolic stability.

Metabolism cluster_0 Hypothetical Metabolism of a Mercaptotetrazole Compound Parent 1-R-5-Mercaptotetrazole Phase1_Ox Phase I: Oxidation (e.g., CYP450) Parent->Phase1_Ox Phase2_Conj Phase II: Conjugation (e.g., UGT) Parent->Phase2_Conj Metabolite_Ox Oxidized Metabolite Phase1_Ox->Metabolite_Ox Metabolite_Conj Conjugated Metabolite Phase2_Conj->Metabolite_Conj Metabolite_Ox->Phase2_Conj Excretion Excretion Metabolite_Ox->Excretion Metabolite_Conj->Excretion

Caption: Hypothetical Metabolic Pathway.

Deuterated Mercaptotetrazoles as Isotopic Tracers

Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule through a biological system.[3] Deuterated mercaptotetrazoles can serve as stable isotope-labeled internal standards for quantitative bioanalysis using mass spectrometry. This is crucial for accurately determining the pharmacokinetic parameters of their non-deuterated counterparts in preclinical and clinical studies.

Experimental Protocols: A General Framework

The investigation of a novel deuterated mercaptotetrazole compound would follow a structured experimental workflow.

Synthesis of Deuterated Mercaptotetrazoles

The synthesis of isotopically labeled compounds often involves incorporating the isotope at a late stage to maximize efficiency.[9] Common methods for deuterium incorporation include:

  • Deuterium gas (D2) in catalytic hydrogenation: To saturate double or triple bonds.

  • Deuterated reducing agents: Such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4).

  • Deuterated solvents: Such as deuterated water (D2O) or deuterated chloroform (B151607) (CDCl3) for proton-deuterium exchange of acidic protons.

  • Use of deuterated starting materials.

The specific synthetic route would be highly dependent on the target molecule and the desired position of deuteration.

In Vitro Metabolic Stability Assay

A common method to assess metabolic stability is to incubate the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.

  • Time-Point Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Bioanalysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining parent compound versus time to determine the in vitro half-life.

Workflow cluster_0 Experimental Workflow for Metabolic Stability Synthesis Synthesis of Deuterated and Non-deuterated Compounds Incubation Incubation with Liver Microsomes Synthesis->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis and Half-life Determination Analysis->Data

Caption: In Vitro Metabolic Stability Workflow.

Conclusion and Future Directions

The application of deuterium chemistry to mercaptotetrazole compounds represents a promising, yet largely unexplored, frontier in drug development. Based on the well-established principles of the kinetic isotope effect, it is highly probable that deuteration can significantly improve the pharmacokinetic properties of this important class of therapeutic agents. This would lead to drugs with longer half-lives, reduced dosing frequencies, and potentially improved safety profiles. Future research should focus on the synthesis and in vitro/in vivo evaluation of specific deuterated mercaptotetrazole derivatives to validate these hypotheses. The insights gained from such studies could pave the way for a new generation of optimized mercaptotetrazole-based medicines.

References

Technical Guide: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, a deuterated analog of the versatile heterocyclic compound 2-(5-Mercaptotetrazole-1-yl)ethanol. This isotopically labeled molecule serves as a valuable tool in various research and development applications, particularly in pharmaceutical sciences. Its primary utility lies in its role as an internal standard in pharmacokinetic studies and as a key intermediate in the synthesis of isotopically labeled active pharmaceutical ingredients (APIs), such as the beta-lactam antibiotic Flomoxef.

It is important to note that a specific CAS number for this compound is not consistently available. Instead, the CAS number of its non-deuterated counterpart, 56610-81-2 , is frequently used for reference by chemical suppliers.[1][2]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₃H₆N₄OSPubChem[3]
Molecular Weight 146.17 g/mol PubChem[3]
Appearance White to off-white solidChemicalBook[4]
Melting Point 132-138 °CChemicalBook[4]
Boiling Point (Predicted) 221.4 ± 42.0 °CChemicalBook[4]
Density (Predicted) 1.76 ± 0.1 g/cm³ChemicalBook[4]
Solubility Slightly soluble in DMSO and MethanolChemicalBook[4]
pKa (Predicted) 14.20 ± 0.10ChemicalBook[4]

For this compound, the molecular formula is C₃H₂D₄N₄OS, and the molecular weight is approximately 150.20 g/mol . The other physical properties are expected to be very similar to the non-deuterated analog.

Synthesis and Manufacturing

While a specific, detailed protocol for the synthesis of this compound is not widely published, its synthesis would follow the same principles as its non-deuterated counterpart, utilizing a deuterated starting material. The general approach involves the use of ethanol-d4.

A representative synthesis for the non-deuterated compound is described in US Patent 4,508,909. This can be adapted for the deuterated analog.

Experimental Protocol: Synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol

This protocol is for the non-deuterated compound and serves as a template. For the deuterated version, 2-(t-butoxy)ethanol-d4 would be used as a starting material.

Materials:

Procedure:

  • A solution of aluminum chloride (0.2 g) in anisole (1 ml) is prepared and cooled to 0°C.

  • To this cooled solution, a solution of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol (0.202 g) in dichloromethane (2 ml) is added.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction mixture is then poured into a mixture of 3N hydrochloric acid (10 ml) and ethyl acetate (20 ml) and shaken.

  • The organic layer is separated and extracted with a 5% aqueous sodium hydroxide solution.

  • The aqueous extract is acidified with hydrochloric acid.

  • The acidified solution is extracted again with ethyl acetate.

  • The final ethyl acetate extract is concentrated under reduced pressure to yield 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol.

Applications

The primary application of 2-(5-Mercaptotetrazole-1-yl)ethanol and its deuterated analog is as a crucial intermediate in the synthesis of the oxacephem antibiotic, Flomoxef.[4] Flomoxef is a fourth-generation cephalosporin (B10832234) with a broad spectrum of antibacterial activity. The inclusion of the mercaptotetrazole side chain is critical for its biological function.

The deuterated form, this compound, is particularly valuable for use as an internal standard in analytical methods, such as mass spectrometry, for the quantification of Flomoxef and its metabolites in biological matrices.

Biological Activity

Beyond its role as a synthetic intermediate, 2-(5-Mercaptotetrazole-1-yl)ethanol has been shown to exhibit inhibitory activity against vitamin K-dependent glutamylcarboxylase.[4] This enzyme is responsible for the post-translational modification of glutamate (B1630785) residues to gamma-carboxyglutamate (B555490) (Gla) in a variety of proteins, which is a critical step in the blood coagulation cascade. The inhibition of this enzyme can lead to anticoagulant effects.

Experimental Protocol: In Vitro Vitamin K-Dependent Carboxylase Inhibition Assay

This is a generalized protocol based on established methods.

Materials:

  • Rat liver microsomes (source of carboxylase)

  • Triton X-100

  • A synthetic peptide substrate (e.g., Phe-Leu-Glu-Glu-Leu)

  • Vitamin KH₂

  • ¹⁴CO₂ or H¹⁴CO₃⁻

  • 2-(5-Mercaptotetrazole-1-yl)ethanol (or its d4 analog) as the inhibitor

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

Procedure:

  • Enzyme Preparation: Rat liver microsomes are isolated, typically by ultracentrifugation or CaCl₂ precipitation, and then solubilized with Triton X-100.

  • Reaction Mixture: A reaction mixture is prepared containing the solubilized microsomes, the peptide substrate, vitamin KH₂, and varying concentrations of the inhibitor (2-(5-Mercaptotetrazole-1-yl)ethanol).

  • Initiation of Reaction: The carboxylation reaction is initiated by the addition of ¹⁴CO₂ or H¹⁴CO₃⁻.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 15-18°C) for a specific time.

  • Termination of Reaction: The reaction is stopped by the addition of an acid, such as trichloroacetic acid, which precipitates the proteins and halts enzymatic activity.

  • Quantification: The amount of ¹⁴CO₂ incorporated into the peptide substrate is quantified by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of 2-(5-Mercaptotetrazole-1-yl)ethanol is determined by comparing the carboxylation activity in the presence of the inhibitor to the control (no inhibitor).

Visualizations

Synthesis Workflow

Synthesis_Workflow A 1-(2-t-butoxyethyl)-1H- tetrazole-5-thiol C Reaction Mixture A->C Add B AlCl3, Anisole, Dichloromethane B->C Add D Stir at RT, 3h C->D E Quench with HCl/ Ethyl Acetate D->E F Extraction with NaOH E->F G Acidification with HCl F->G H Extraction with Ethyl Acetate G->H I Concentration H->I J 2-(5-Mercaptotetrazole- 1-yl)ethanol I->J

Caption: Synthesis workflow for 2-(5-Mercaptotetrazole-1-yl)ethanol.

Role in Flomoxef Synthesis

Flomoxef_Synthesis A 7-ACA derivative C Flomoxef Precursor A->C Reaction with B 2-(5-Mercaptotetrazole- 1-yl)ethanol B->C D Further Steps C->D E Flomoxef D->E Vitamin_K_Cycle VK_quinone Vitamin K quinone VK_hydroquinone Vitamin K hydroquinone VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K epoxide VK_hydroquinone->VK_epoxide Carboxylase Carboxylase γ-Glutamyl Carboxylase VK_hydroquinone->Carboxylase VK_epoxide->VK_quinone VKOR Gla γ-Carboxyglutamate (Gla) Carboxylase->Gla VKOR VKOR Glu Glutamate (Glu) Glu->Carboxylase Inhibitor 2-(5-Mercaptotetrazole- 1-yl)ethanol Inhibitor->Carboxylase Inhibits

References

molecular weight and formula of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, an isotopically labeled compound of significant interest in pharmaceutical research and development. This document is intended for an audience with a technical background in chemistry and pharmacology.

Core Compound Data

This compound is the deuterated form of 2-(5-Mercaptotetrazole-1-yl)ethanol. The incorporation of four deuterium (B1214612) atoms into the ethanol (B145695) group provides a valuable tool for various research applications, including metabolic studies and as an internal standard in analytical assays.

Quantitative Data Summary

For clarity and comparative purposes, the molecular formula and weight of both the deuterated and non-deuterated forms of the compound are presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC3H2D4N4OS150.2[1][2]
2-(5-Mercaptotetrazole-1-yl)ethanolC3H6N4OS146.17[3][4]

Applications and Research Context

The non-deuterated analog, 2-(5-Mercaptotetrazole-1-yl)ethanol, serves as a key intermediate in the synthesis of the beta-lactam antibiotic, Flomoxef.[1][5] Furthermore, it has been identified as a metabolite of Flomoxef and exhibits inhibitory activity against vitamin K-dependent glutamylcarboxylase.[1][5] The deuterated form, this compound, is primarily utilized in pharmacokinetic and metabolic studies of Flomoxef and related compounds, where its distinct mass allows it to be differentiated from its non-deuterated counterpart.

Experimental Protocols

While specific experimental protocols for the direct use of this compound are not extensively detailed in publicly available literature, its primary application is as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol or Flomoxef in biological matrices.

A generalized workflow for such an application is outlined below.

Logical Workflow for Quantification using a Deuterated Standard

A Sample Collection (e.g., Plasma, Urine) B Addition of Internal Standard (this compound) A->B Spiking C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing (Quantification of Analyte vs. Standard) D->E F Pharmacokinetic Modeling or Metabolite Identification E->F

Fig. 1: Generalized workflow for using this compound as an internal standard.

This diagram illustrates a typical bioanalytical workflow. The process begins with the collection of a biological sample, to which a known amount of the deuterated internal standard is added. Following sample preparation to remove interfering substances, the sample is analyzed by LC-MS/MS. The distinct mass-to-charge ratio of the deuterated standard allows for its separate detection from the endogenous analyte. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, which is crucial for pharmacokinetic studies and metabolite identification.

References

An In-depth Technical Guide on the Solubility of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific quantitative solubility data for the deuterated compound 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is not publicly available. This guide provides qualitative solubility information for the non-deuterated parent compound, 2-(5-Mercaptotetrazole-1-yl)ethanol, and presents quantitative solubility data for a structurally analogous compound, 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole, to serve as a valuable reference. The experimental protocols provided are established methods for determining the solubility of such pharmaceutical intermediates.

Introduction

This compound is an isotopic-labeled derivative of 2-(5-Mercaptotetrazole-1-yl)ethanol. The parent compound is a known intermediate in the synthesis of the beta-lactam antibiotic, Flomoxef, and is also recognized for its inhibitory activity on vitamin K-dependent glutamylcarboxylase. Understanding the solubility of this compound in various solvents is crucial for its application in synthetic chemistry, formulation development, and pharmacokinetic studies. This guide offers a detailed overview of its solubility characteristics and the methodologies to determine them.

Qualitative Solubility of 2-(5-Mercaptotetrazole-1-yl)ethanol

For the non-deuterated parent compound, 2-(5-Mercaptotetrazole-1-yl)ethanol, the available data indicates that it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol . This suggests a degree of polarity that allows for interaction with polar aprotic and polar protic solvents.

Quantitative Solubility of a Structurally Analogous Compound

To provide a quantitative perspective, this section presents solubility data for 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole, a compound with a similar mercaptotetrazole core. The data was obtained using a laser monitoring observation technique over a temperature range of (293 to 343) K.

Table 1: Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole in Various Solvents

SolventTemperature (K)Molar Fraction (10^3 * x)
Water2931.54
3032.01
3132.63
3233.45
3334.52
3435.92
N,N-Dimethylformamide (DMF)293158.3
303172.5
313187.9
323204.8
333223.1
343243.0
Methanol29318.3
30321.5
31325.2
32329.6
33334.7
34340.7
Ethanol2938.12
3039.85
31311.8
32314.2
33317.0
34320.3
1-Propanol2935.23
3036.41
3137.82
3239.53
33311.5
34313.9
2-Propanol2933.98
3034.93
3136.09
3237.49
3339.20
34311.3
1-Butanol2934.15
3035.16
3136.39
3237.88
3339.69
34311.9
2-Butanol2933.17
3033.98
3134.96
3236.16
3337.64
3439.49

Data adapted from a study on 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole for illustrative purposes.

Experimental Protocols for Solubility Determination

The following protocols outline standard methods for determining the solubility of a compound like this compound.

This is a widely recognized method for determining equilibrium solubility.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

This method is used for the rapid determination of solubility by monitoring the turbidity of a solution.

Materials and Equipment:

  • This compound

  • Selected solvents

  • Jacketed glass vessel with a stirrer

  • Thermostatic bath

  • Laser emitter and detector system

  • Automated titrator or syringe pump

Procedure:

  • System Setup: Place a known volume of the solvent in the jacketed glass vessel and maintain a constant temperature using the thermostatic bath.

  • Titration: Gradually add a stock solution of this compound of known concentration to the solvent while stirring.

  • Turbidity Monitoring: The laser beam is passed through the solution, and the intensity of the transmitted or scattered light is monitored by the detector.

  • Endpoint Determination: The point at which the solution becomes turbid due to the precipitation of the compound is considered the solubility limit. This is detected by a sharp change in the light transmission or scattering.

  • Calculation: The solubility is calculated based on the volume of the stock solution added to reach the point of precipitation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

experimental_workflow start Start prepare_sample Prepare Supersaturated Sample start->prepare_sample equilibrate Equilibrate (Shake/Stir) at Constant Temperature prepare_sample->equilibrate separate_phases Separate Solid and Liquid Phases equilibrate->separate_phases collect_supernatant Collect Supernatant separate_phases->collect_supernatant filter_sample Filter Sample collect_supernatant->filter_sample analyze Analyze Concentration (e.g., HPLC) filter_sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

signaling_pathway start Start with Pure Solvent in a Jacketed Vessel titrate Gradually Add Concentrated Solute Solution start->titrate monitor Continuously Monitor Turbidity with Laser titrate->monitor Stirring detect Detect Onset of Precipitation monitor->detect record Record Titration Volume at Cloud Point detect->record calculate Calculate Kinetic Solubility record->calculate end End calculate->end

Caption: Workflow for Kinetic Solubility Determination.

Unveiling the Isotopic Distinction: A Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the use of stable isotope-labeled compounds is a cornerstone for robust bioanalytical and metabolic studies. This technical guide provides an in-depth exploration of the key differences between 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 and its non-deuterated counterpart, 2-(5-Mercaptotetrazole-1-yl)ethanol. Understanding these distinctions is paramount for the accurate design and interpretation of pharmacokinetic, pharmacodynamic, and metabolism studies.

The non-deuterated form, 2-(5-Mercaptotetrazole-1-yl)ethanol, is recognized as a crucial intermediate in the synthesis of the β-lactam antibiotic, Flomoxef.[1] Additionally, it has been identified as an inhibitor of vitamin K-dependent glutamylcarboxylase, an enzyme involved in the blood coagulation cascade.[1] The deuterated version, this compound, serves as an ideal internal standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, owing to its chemical identity and mass difference from the non-deuterated analyte.

Core Physicochemical and Isotopic Differences

The primary distinction between the two molecules lies in the substitution of four hydrogen atoms with deuterium (B1214612) on the ethanol (B145695) moiety of the deuterated form. This isotopic substitution results in a quantifiable mass shift, which is the fundamental principle behind its use as an internal standard in mass spectrometry. While the macroscopic physical and chemical properties are nearly identical, the increased mass of deuterium can subtly influence properties such as retention time in chromatography, though they are often co-eluted.

Comparative Data
Property2-(5-Mercaptotetrazole-1-yl)ethanolThis compound
Molecular Formula C₃H₆N₄OSC₃H₂D₄N₄OS
Molecular Weight 146.17 g/mol [2][3]150.20 g/mol
CAS Number 56610-81-2[2][3]Not available
Melting Point 132-138 °C[1]Data not available
Boiling Point (Predicted) 221.4 ± 42.0 °C[1]Data not available
pKa (Predicted) 14.20 ± 0.10[1]Data not available
Isotopic Purity Not Applicable>98% (Typical)

Structural Representation

The structural difference is localized to the ethanol group attached to the tetrazole ring.

Caption: Structural comparison of the non-deuterated and deuterated forms.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods for its non-deuterated analog. Below is a representative experimental protocol for the quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol in human plasma using LC-MS/MS.

Protocol: Quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol in Human Plasma by LC-MS/MS

1. Objective: To determine the concentration of 2-(5-Mercaptotetrazole-1-yl)ethanol in human plasma samples.

2. Materials and Reagents:

  • 2-(5-Mercaptotetrazole-1-yl)ethanol (analyte) reference standard

  • This compound (internal standard, IS)

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

3. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(5-Mercaptotetrazole-1-yl)ethanol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions (Illustrative):

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transitions:

    • Analyte: Q1: 147.1 m/z -> Q3: [fragment ion m/z]

    • Internal Standard: Q1: 151.1 m/z -> Q3: [corresponding fragment ion m/z] (Note: Specific fragment ions need to be determined through infusion and tuning of the compounds on the mass spectrometer.)

6. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Pharmacokinetic Analysis

The use of a deuterated internal standard is integral to a typical pharmacokinetic study workflow. The following diagram illustrates the logical steps from sample collection to data analysis.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase dosing Dosing of Non-Deuterated Compound sampling Time-course Plasma Sampling dosing->sampling spike Spike Plasma with Deuterated Internal Standard sampling->spike extraction Protein Precipitation & Analyte Extraction spike->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Calculate Analyte/IS Peak Area Ratio lcms->ratio quant Quantification via Calibration Curve ratio->quant pk Pharmacokinetic Modeling (AUC, Cmax, T1/2) quant->pk

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

The key difference between this compound and its non-deuterated form is the isotopic labeling, which imparts a mass difference that is leveraged for its use as an internal standard in quantitative bioanalysis. This substitution has a negligible effect on the chemical properties, ensuring that the deuterated standard co-behaves with the analyte during sample preparation and analysis, thereby correcting for experimental variability. The protocols and workflows described herein provide a foundational framework for researchers employing these compounds in drug development and metabolic research, ensuring the generation of high-quality, reliable data.

References

Methodological & Application

Application Note: High-Throughput Quantification of Flomoxef in Human Plasma Using 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the oxacephem antibiotic, Flomoxef, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, was utilized. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. This method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Flomoxef is a fourth-generation oxacephem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for optimizing dosing regimens in clinical practice. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and other sources of variability inherent in biological samples, thereby improving the accuracy and precision of quantification. 2-(5-Mercaptotetrazole-1-yl)ethanol is a known metabolite and impurity of Flomoxef, making its deuterated analog, this compound, a suitable internal standard that closely mimics the analytical behavior of the analyte.

Principle of the Method

Human plasma samples are subjected to protein precipitation using acetonitrile, which contains the internal standard, this compound. After centrifugation, the supernatant is injected into the LC-MS/MS system. The analyte and internal standard are separated from endogenous plasma components on a reversed-phase C18 column. Quantification is performed using negative ion electrospray ionization (ESI-) followed by tandem mass spectrometry. The ratio of the peak area of the analyte to that of the internal standard is used to determine the concentration of Flomoxef in the sample by referencing a calibration curve.

Materials and Methods

Reagents and Chemicals
  • Flomoxef sodium salt (≥98% purity)

  • This compound (≥98% purity, 99% isotopic purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium formate (B1220265) (≥99% purity)

  • Formic acid (LC-MS grade)

  • Control human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC Conditions
ColumnPhenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min
Injection Volume5 µL
Column Temperature40°C
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Negative
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)-4500 V
Temperature (TEM)550°C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)50 psi

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)
Flomoxef496.0145.0-60-25-10
This compound150.1105.1-55-22-8

Disclaimer: The MRM transitions and parameters for this compound are theoretical and would require experimental optimization.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Flomoxef Stock Solution (1 mg/mL): Accurately weigh 10 mg of Flomoxef sodium salt and dissolve in 10 mL of 50:50 methanol:water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Flomoxef stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the appropriate sample (blank plasma, calibration standard, QC, or unknown) into the corresponding tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Illustrative Results

The method was validated according to regulatory guidelines for bioanalytical method validation. The calibration curve was linear over the range of 10 to 10,000 ng/mL.

Table 3: Illustrative Method Validation Summary

ParameterResult
Linearity Range10 - 10,000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (%CV)< 8%
Inter-day Precision (%CV)< 10%
Accuracy (%Bias)Within ±15% (±20% at LLOQ)
Matrix EffectCompensated by the internal standard
Recovery> 85%
Retention Time - Flomoxef~ 2.1 min
Retention Time - Internal Standard~ 2.0 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS_Addition Add IS in ACN (200 µL) Sample->IS_Addition Vortex Vortex Mix IS_Addition->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC_Sep LC Separation (C18 Column) Injection->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for Flomoxef quantification in plasma.

internal_standard_principle cluster_sample Sample Processing cluster_quant Quantification Analyte Analyte (Flomoxef) Extraction Extraction & Ionization Variability Analyte->Extraction IS Internal Standard (d4-labeled) IS->Extraction Matrix Biological Matrix (Plasma) Matrix->Extraction Analyte_Signal Analyte Signal Extraction->Analyte_Signal IS_Signal IS Signal Extraction->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Concentration Ratio->Result

Caption: Principle of stable isotope-labeled internal standard use.

Conclusion

This application note presents a hypothetical but representative LC-MS/MS method for the determination of Flomoxef in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic runtime make it highly suitable for the analysis of a large number of samples in a clinical or research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, providing reliable data for pharmacokinetic studies and therapeutic drug monitoring.

Application Note: Quantitative Analysis of Flomoxef in Human Plasma by LC-MS/MS using 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the antibiotic Flomoxef in human plasma. The methodology utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for detection. The use of a stable isotope-labeled internal standard, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, ensures high accuracy and precision. The method is validated over a clinically relevant concentration range and demonstrates excellent performance in terms of linearity, precision, accuracy, recovery, and matrix effect, making it suitable for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Flomoxef is a fourth-generation oxacephem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is frequently utilized for the treatment of various infections, including respiratory and urinary tract infections. The efficacy and safety of Flomoxef are directly related to its plasma concentration, making the accurate quantification of this drug in biological matrices a critical aspect of clinical and preclinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3]

This application note presents a validated LC-MS/MS method for the determination of Flomoxef in human plasma. The method employs this compound as an internal standard to compensate for variability in sample processing and instrument response. The sample preparation is streamlined using a protein precipitation protocol, which is both efficient and cost-effective.

Experimental Protocols

Materials and Reagents
  • Flomoxef sodium salt (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Standards and Quality Control Samples

Stock Solutions:

  • Flomoxef Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Flomoxef sodium salt in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol to a final concentration of 1 mg/mL.

Working Solutions:

  • Flomoxef Working Solutions: Serially dilute the Flomoxef stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking the appropriate amount of Flomoxef working solutions into blank human plasma. The final volume of the spiking solution should not exceed 5% of the total plasma volume.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube, except for the blank matrix sample.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[4][5]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

  • Transfer 200 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_workflow Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma add_is 2. Add 20 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Acetonitrile add_is->add_acn vortex 4. Vortex for 1 minute add_acn->vortex centrifuge 5. Centrifuge at 14,000 rpm vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

Figure 1: Sample Preparation Workflow Diagram.

LC-MS/MS Conditions

Liquid Chromatography System:

  • System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

Mass Spectrometry System:

  • System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Curtain Gas: 35 psi

  • Temperature: 500°C

  • IonSpray Voltage: 5500 V

G cluster_process Overall Analytical Process sample_receipt Sample Receipt & Storage sample_prep Sample Preparation sample_receipt->sample_prep lc_separation UHPLC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing reporting Reporting data_processing->reporting

Figure 2: Overall Analytical Process Diagram.

Data Presentation

Table 1: LC Gradient Program
Time (min)Flow Rate (mL/min)%A%B
0.000.4955
0.500.4955
2.500.4595
3.500.4595
3.600.4955
5.000.4955
Table 2: MS/MS Transitions and Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Flomoxef 499.1356.18025
This compound 151.1104.16020
Table 3: Calibration Curve Data
Concentration (ng/mL)Mean Response RatioAccuracy (%)Precision (%CV)
10.012103.56.8
50.05898.75.2
200.23599.13.1
1001.180101.22.5
5005.950100.81.9
200023.65099.52.1
800094.85098.92.8
10000118.90099.33.5
Linearity (r²) > 0.995
Table 4: Intra- and Inter-day Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1105.27.5103.88.9
Low QC 3101.54.8102.16.2
Mid QC 30098.93.199.54.5
High QC 7500100.32.5101.03.8
Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of nominal values; Precision ≤15% CV (≤20% for LLOQ).[7][8]
Table 5: Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 388.596.2
Mid QC 30091.298.5
High QC 750090.597.8
Recovery of the analyte should be consistent and reproducible.[7][9]

Conclusion

A highly selective, sensitive, and rapid LC-MS/MS method for the quantification of Flomoxef in human plasma has been developed and validated. The method utilizes a simple protein precipitation for sample preparation and a deuterated internal standard for accurate quantification. The validation results demonstrate that the method meets the regulatory requirements for bioanalytical method validation and is suitable for high-throughput analysis in clinical and research settings. This method can serve as a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of Flomoxef.

References

Application Notes and Protocols for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Mercaptotetrazole-1-yl)ethanol is a known metabolite of the β-lactam antibiotic, Flomoxef. The use of its deuterated analog, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, offers significant advantages in pharmacokinetic (PK) studies. Stable isotope labeling with deuterium (B1214612) (a non-radioactive isotope of hydrogen) provides a powerful tool for tracing and quantifying the fate of this metabolite in biological systems.[1][] The deuterium-labeled compound is chemically identical to the unlabeled version but has a higher mass, allowing for its differentiation and precise measurement using mass spectrometry.[3][4] This methodology is instrumental in determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[5] The use of stable isotopes like deuterium has become a robust technique for internal standardization in contemporary PK studies, enhancing the accuracy and reliability of the data.

Physicochemical Properties of 2-(5-Mercaptotetrazole-1-yl)ethanol

PropertyValue
Molecular FormulaC3H6N4OS
Molecular Weight146.17 g/mol [6]
Melting Point132-138°C[7]
Boiling Point221.4±42.0 °C (Predicted)[7]
Density1.76±0.1 g/cm3 (Predicted)[7]
SolubilityDMSO (Slightly), Methanol (Slightly)[7]
AppearanceWhite crystalline solid[7]

Applications in Pharmacokinetic Studies

The use of this compound as an internal standard and tracer in pharmacokinetic studies allows for:

  • Accurate Quantification: Precise measurement of the metabolite's concentration in biological matrices (plasma, urine, tissues) over time.[3]

  • Metabolite Identification: Aiding in the identification of further biotransformation products of the parent drug, Flomoxef.

  • Bioavailability Studies: Determining the fraction of an administered dose that reaches the systemic circulation.

  • Mass Balance Studies: Tracking the excretion pathways and understanding the overall disposition of the metabolite.

  • Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the metabolism of Flomoxef.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of 2-(5-Mercaptotetrazole-1-yl)ethanol following administration of Flomoxef.

1. Materials and Reagents:

  • Flomoxef

  • This compound (as an internal standard)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for drug administration (e.g., sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Sample storage vials

  • LC-MS/MS system

2. Animal Handling and Dosing:

  • Acclimatize animals for at least one week prior to the study.

  • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Fast animals overnight before dosing.

  • Administer Flomoxef intravenously (IV) or orally (PO) at a predetermined dose.

3. Sample Collection:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Place blood samples into tubes containing an anticoagulant.

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled vials and store at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of the internal standard, this compound.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new set of vials for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol and its deuterated internal standard.

  • Optimize chromatographic conditions (column, mobile phase, flow rate, etc.) to achieve good separation and peak shape.

  • Optimize mass spectrometric parameters (ionization mode, precursor and product ions, collision energy, etc.) for maximum sensitivity and specificity.

  • Generate a calibration curve using known concentrations of the unlabeled analyte spiked into blank plasma.

  • Analyze the study samples and calculate the concentration of 2-(5-Mercaptotetrazole-1-yl)ethanol in each sample based on the peak area ratio of the analyte to the internal standard.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of 2-(5-Mercaptotetrazole-1-yl)ethanol in Rats Following a 10 mg/kg IV Dose of Flomoxef
ParameterUnitMean ± SD (n=6)
Cmaxng/mL1500 ± 250
Tmaxh0.25 ± 0.1
AUC(0-t)ngh/mL3500 ± 500
AUC(0-inf)ngh/mL3650 ± 520
t1/2h2.5 ± 0.5
CLL/h/kg0.15 ± 0.03
VdL/kg0.5 ± 0.1
Table 2: Hypothetical Plasma Concentration-Time Data for 2-(5-Mercaptotetrazole-1-yl)ethanol
Time (h)Mean Plasma Concentration (ng/mL) ± SD (n=6)
0.0831450 ± 230
0.251200 ± 180
0.5950 ± 150
1600 ± 90
2350 ± 50
4150 ± 25
850 ± 10
1215 ± 5
24< LLOQ
LLOQ: Lower Limit of Quantification

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_pre_study Pre-Study Preparation cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis acclimatization Animal Acclimatization dosing Drug Administration (IV or PO) acclimatization->dosing dosing_prep Dose Preparation (Flomoxef) dosing_prep->dosing sampling Serial Blood Sampling dosing->sampling centrifugation Plasma Separation sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage sample_prep Protein Precipitation & IS Spiking (this compound) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc reporting Reporting pk_calc->reporting

Caption: Workflow of a typical pharmacokinetic study.

Potential Mechanism of Action

2-(5-Mercaptotetrazole-1-yl)ethanol has been reported to exhibit inhibitory activity against vitamin K-dependent glutamylcarboxylase.[7] This enzyme is crucial for the post-translational modification of proteins involved in blood coagulation.

G cluster_pathway Vitamin K-Dependent Carboxylation VK_hydroquinone Vitamin K hydroquinone GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K epoxide VKOR Vitamin K epoxide reductase (VKOR) VK_epoxide->VKOR Glutamate Glutamate residue (on precursor protein) Glutamate->GGCX Carboxylated_Glutamate γ-carboxyglutamate (on active protein) GGCX->VK_epoxide GGCX->Carboxylated_Glutamate VKOR->VK_hydroquinone Inhibitor 2-(5-Mercaptotetrazole- 1-yl)ethanol Inhibitor->GGCX Inhibition

Caption: Inhibition of the Vitamin K cycle.

References

Application Notes and Protocols for Bioanalysis using 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and bioanalysis of the antibiotic Flomoxef and its major metabolite, 2-(5-Mercaptotetrazole-1-yl)ethanol, using the deuterated internal standard 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. The methodologies described are intended for use in pharmacokinetic and other drug development studies.

Introduction

Flomoxef is a fourth-generation oxacephem antibiotic. Monitoring its concentration, along with its active metabolite, 2-(5-Mercaptotetrazole-1-yl)ethanol, in biological matrices is crucial for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, this compound, is essential for accurate and precise quantification by correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary sample preparation technique detailed is protein precipitation, a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Protein Precipitation for the Analysis of Flomoxef and 2-(5-Mercaptotetrazole-1-yl)ethanol in Human Plasma

This protocol describes a protein precipitation method for the extraction of Flomoxef and its metabolite from human plasma.

Materials:

  • Human plasma (with anticoagulant)

  • Flomoxef reference standard

  • 2-(5-Mercaptotetrazole-1-yl)ethanol reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Procedure:

  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature. Vortex mix for 10 seconds after thawing.

  • Internal Standard Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in 50% methanol).

  • Protein Precipitation: Add 400 µL of acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well collection plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Instrumental Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: To be optimized for Flomoxef, 2-(5-Mercaptotetrazole-1-yl)ethanol, and this compound.

Data Presentation

The following tables summarize the expected quantitative performance of the bioanalytical method.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Flomoxef50 - 500050
2-(5-Mercaptotetrazole-1-yl)ethanol10 - 100010
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Flomoxef
Intra-day Precision (%CV)≤ 15%≤ 15%≤ 15%
Inter-day Precision (%CV)≤ 15%≤ 15%≤ 15%
Intra-day Accuracy (% bias)± 15%± 15%± 15%
Inter-day Accuracy (% bias)± 15%± 15%± 15%
2-(5-Mercaptotetrazole-1-yl)ethanol
Intra-day Precision (%CV)≤ 15%≤ 15%≤ 15%
Inter-day Precision (%CV)≤ 15%≤ 15%≤ 15%
Intra-day Accuracy (% bias)± 15%± 15%± 15%
Inter-day Accuracy (% bias)± 15%± 15%± 15%
Table 2: Precision and Accuracy
AnalyteRecovery (%)Matrix Effect (%)
Flomoxef> 85%85 - 115%
2-(5-Mercaptotetrazole-1-yl)ethanol> 85%85 - 115%
This compound (IS)> 85%85 - 115%
Table 3: Recovery and Matrix Effect

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (50 µL of this compound) plasma->is ppt 3. Protein Precipitation (400 µL Acetonitrile) is->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant (200 µL) centrifuge->supernatant lcms 7. Inject into LC-MS/MS supernatant->lcms Analysis

Caption: Experimental workflow for plasma sample preparation.

metabolic_pathway flomoxef Flomoxef metabolism Metabolism (Hydrolysis) flomoxef->metabolism In Vivo excretion Renal Excretion flomoxef->excretion metabolite 2-(5-Mercaptotetrazole-1-yl)ethanol metabolism->metabolite metabolite->excretion

Caption: Simplified metabolic pathway of Flomoxef.

The Gold Standard in Quantitative Analysis: An Experimental Workflow for Using Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative mass spectrometry, particularly within drug development and clinical research, achieving the highest levels of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS), specifically deuterated internal standards, has become the gold standard for robust and reliable quantification.[1] Deuterated internal standards are analogues of the target analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H). This subtle modification allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1]

The primary advantage of using a deuterated internal standard lies in its ability to compensate for various sources of experimental variability.[2] This includes inconsistencies during sample preparation, such as extraction efficiency and volumetric dilutions, as well as variations in instrumental analysis, like injection volume and mass spectrometer response.[2] Critically, deuterated internal standards are indispensable for mitigating the unpredictable nature of matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix.[2] By co-eluting with the analyte, the deuterated standard experiences the same matrix effects, allowing for accurate correction and leading to significantly improved data quality.[3]

This document provides a detailed experimental workflow, including protocols and data presentation, for the effective use of deuterated internal standards in mass spectrometry.

Data Presentation

The use of deuterated internal standards demonstrably enhances the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize representative data highlighting the improved performance.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Analyte) 198.54.297.8
10101.23.199.1
10099.82.5100.5
Structural Analog 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[3]

Table 2: Intra-day and Inter-day Precision and Accuracy Data for the Quantification of a Small Molecule Drug in Human Plasma using a Deuterated Internal Standard

QC Level (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low (5) 3.5102.44.1101.8
Mid (50) 2.899.53.2100.5
High (500) 2.1100.82.599.9
This table summarizes validation results for an HPLC-MS/MS method using a deuterated analogue as the internal standard.

Table 3: Example Calibration Curve Data for an Analyte using a Deuterated Internal Standard

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
11.05105.0
54.9298.4
1010.15101.5
5049.7599.5
100100.3100.3
500495.099.0
10001012.0101.2
Calibration curve was constructed by plotting the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration. A weighted (1/x²) linear regression was used.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of deuterated internal standards in mass spectrometry.

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for the success of the quantitative assay.

  • Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks.

    • Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume.

    • Store at -20°C or below.[2]

  • Calibration Standard and Quality Control (QC) Working Solutions:

    • Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, high).[2]

  • Internal Standard Working Solution:

    • Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate and consistent mass spectrometry response.[2]

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove potential interferences. A deuterated internal standard should be added at the earliest stage of sample preparation to account for any variability in the extraction process.

Protocol 1: Protein Precipitation (for Plasma or Serum Samples)

This is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

  • Thaw frozen plasma samples, calibration standards, and QCs on ice and vortex to ensure homogeneity.[2]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.

  • Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference). Vortex briefly.[2]

  • Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation solvent) to each tube.[2]

  • Vortex vigorously for 1 minute to precipitate proteins.[2]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[2]

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.[2]

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition.[2]

  • Vortex and centrifuge briefly before LC-MS/MS analysis.[2]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices

This protocol is suitable for the analysis of pesticides in a food matrix like fruits or vegetables.

  • Homogenize 10-15 g of the sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of the deuterated internal standard working solution.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >3,000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube.

  • Shake for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The following are general conditions for LC-MS/MS analysis. These should be optimized for the specific analyte and internal standard.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components and ensure co-elution with the internal standard.[2]

    • Flow Rate: 0.3 - 0.5 mL/min.[5]

    • Injection Volume: 5 - 10 µL.[5]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[5]

    • Instrument Settings: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.[5]

Data Processing and Quantification
  • Integrate the peak areas of the analyte and the deuterated internal standard for each sample, calibrator, and QC.[2]

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).[2]

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. Use a weighted (e.g., 1/x²) linear regression for analysis.[2]

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of deuterated internal standards in mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PeakIntegration Peak Integration (Analyte & Internal Standard) LCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation CalibrationCurve Construct Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Analyte Concentration CalibrationCurve->Quantification

Caption: Experimental workflow for using deuterated internal standards.

G cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard A Analyte Signal (Suppressed by Matrix) B Inaccurate Quantification A->B C Analyte Signal (Suppressed by Matrix) E Ratio (Analyte/IS) is Constant C->E D Deuterated IS Signal (Equally Suppressed) D->E F Accurate Quantification E->F

Caption: How deuterated standards compensate for matrix effects.

References

preparation of stock and working solutions of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock and working solutions of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. This deuterated analog is a valuable tool in various research and development applications, particularly as an internal standard in quantitative analysis by mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated analog is presented in Table 1. Understanding these properties is crucial for accurate solution preparation and storage.

PropertyThis compound2-(5-Mercaptotetrazole-1-yl)ethanol
Molecular Formula C₃H₂D₄N₄OSC₃H₆N₄OS
Molecular Weight 150.20 g/mol [1]146.17 g/mol [2]
Appearance White to Off-White SolidWhite to Off-White Solid
Solubility No specific data available. Inferred from the non-deuterated analog.Slightly soluble in DMSO and Methanol.
Storage 2-8°C, protect from light and moisture.[1] Consider storage under an inert atmosphere (e.g., Argon or Nitrogen).2-8°C, protect from light and moisture.

Safety, Handling, and Storage

2.1. Safety Precautions

  • Hazard Identification : The non-deuterated analog is classified with hazard codes F (Flammable), Xn (Harmful), Xi (Irritant), and T (Toxic). Assume this compound has similar hazards.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

  • Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Fire Safety : Keep away from heat, sparks, open flames, and other sources of ignition. Use appropriate fire-extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.

  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

2.2. Handling

  • Hygroscopicity : Deuterated compounds can be hygroscopic. To prevent contamination with atmospheric moisture and subsequent H-D exchange, handle the solid under a dry, inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) whenever possible.

  • Weighing : Accurately weigh the required amount of the compound using a calibrated analytical balance. Perform weighing in a controlled environment to minimize exposure to air and moisture.

  • Dissolution : When dissolving the compound, add the solvent to the accurately weighed solid. Gentle vortexing or sonication can be used to aid dissolution.

2.3. Storage

  • Short-term Storage : Store stock and working solutions at 2-8°C in tightly sealed, light-protecting (amber) vials.

  • Long-term Storage : For long-term stability, it is recommended to store the solid compound at -20°C or lower, under an inert atmosphere. Aliquoting stock solutions into single-use vials can prevent degradation from repeated freeze-thaw cycles and minimize contamination.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stock and working solutions of this compound, primarily for its use as an internal standard in LC-MS analysis.

3.1. Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a primary stock solution.

Materials:

  • This compound solid

  • Methanol (HPLC or MS grade) or Acetonitrile (HPLC or MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials with screw caps

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh approximately 1 mg of the compound onto a weighing paper or directly into a 1 mL Class A volumetric flask.

  • Record the exact weight.

  • Add a small amount of the chosen solvent (e.g., 500 µL of methanol) to the volumetric flask to dissolve the solid.

  • Gently vortex or sonicate the flask until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Once dissolved, add the solvent to the flask up to the 1 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a clearly labeled amber glass vial.

  • Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

3.2. Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into samples. The final concentration of the working solution will depend on the specific analytical method and the expected concentration range of the analyte.

Materials:

  • 1 mg/mL stock solution of this compound

  • Dilution solvent (e.g., methanol, acetonitrile, or a mixture that matches the initial mobile phase composition)

  • Calibrated micropipettes and sterile tips

  • Volumetric flasks or microcentrifuge tubes

  • Vortex mixer

Procedure (Example for a 1 µg/mL working solution):

  • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Add the dilution solvent to the flask up to the 10 mL mark.

  • Cap the flask and invert it several times to ensure thorough mixing.

  • This will result in a 1 µg/mL (1000 ng/mL) working solution.

  • Further serial dilutions can be performed to achieve lower concentrations (e.g., ng/mL range) as required by the analytical method.

  • It is recommended to prepare working solutions fresh daily or as needed to minimize potential degradation or adsorption to container walls, especially at low concentrations.

Visualizations

Diagram 1: Workflow for Stock Solution Preparation

cluster_0 Preparation of 1 mg/mL Stock Solution A Equilibrate Compound to Room Temperature B Accurately Weigh ~1 mg of Compound A->B C Dissolve in Solvent (e.g., Methanol) B->C D Dilute to Final Volume (1 mL) C->D E Homogenize (Vortex/Invert) D->E F Transfer to Amber Vial E->F G Store at 2-8°C (Short-term) or -20°C (Long-term) F->G

Caption: Step-by-step workflow for the preparation of a 1 mg/mL stock solution.

Diagram 2: Workflow for Working Solution Preparation

cluster_1 Preparation of Working Solutions H Equilibrate Stock Solution to Room Temperature I Pipette Aliquot of Stock Solution H->I J Dilute with Appropriate Solvent to Final Volume I->J K Homogenize (Vortex/Invert) J->K L Use Freshly or Store Appropriately K->L

Caption: General workflow for the preparation of working solutions from a stock solution.

Diagram 3: Logical Relationship for Use as an Internal Standard

cluster_2 Application as an Internal Standard in LC-MS Compound This compound (Internal Standard) Sample Biological or Environmental Sample Compound->Sample Analyte Analyte of Interest (Non-deuterated) Analyte->Sample Extraction Sample Preparation (e.g., SPE, LLE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Accurate Quantification Analysis->Quantification

Caption: Conceptual diagram illustrating the use of the deuterated compound as an internal standard.

References

Application Note: Quantification of Polar Analytes in Human Plasma using 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of polar pharmaceutical compounds in human plasma. The method utilizes 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol employs a simple protein precipitation step followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis. The use of a SIL-IS like this compound is critical for correcting matrix effects and variabilities during sample preparation and injection, which is a common challenge in bioanalysis.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving analytes structurally related to the internal standard, such as certain cephalosporin (B10832234) antibiotics or their metabolites.[3][4]

Introduction

The accurate quantification of therapeutic agents and their metabolites in biological matrices is fundamental to drug development. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[5] A significant challenge in LC-MS/MS-based quantification is the variability introduced by the sample matrix, which can cause ion suppression or enhancement. The most effective way to mitigate these effects is through the use of a stable isotope-labeled internal standard (SIL-IS).[2][6] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects, thus providing the most accurate correction.

This note details the use of this compound as an internal standard for the quantification of a target analyte (hereafter referred to as "Analyte X") in human plasma. Analyte X is a polar compound that contains the 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol moiety. The deuterated standard, this compound, is commercially available from various suppliers and serves as an ideal IS for this purpose.[7][8]

Experimental Protocols

Materials and Reagents
  • Analytes: Analyte X reference standard, this compound (Internal Standard).

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (99%+), Deionized Water (18.2 MΩ·cm).

  • Matrix: Blank human plasma (K2-EDTA as anticoagulant).

  • Supplies: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, analytical balance, volumetric flasks, pipettes.

Stock and Working Solutions Preparation
  • Analyte X Stock (1.0 mg/mL): Accurately weigh 10 mg of Analyte X reference standard and dissolve in 10.0 mL of methanol.

  • IS Stock (1.0 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1.0 mL of methanol.

  • Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriate tubes.

  • Spike 5 µL of the corresponding Analyte X working solution into the calibration and QC tubes. For blank samples, add 5 µL of 50:50 methanol:water.

  • Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile without IS to the blank).

  • Vortex all tubes vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

A typical UHPLC system coupled to a triple quadrupole mass spectrometer is suitable for this analysis.[5]

Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 550°C
MRM Transitions See Table 2
Collision Gas Nitrogen

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.00 5
3.00 95
4.00 95
4.10 5

| 5.00 | 5 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
Analyte X [Specific to Analyte] [Specific to Analyte] 100

| This compound (IS) | 151.1 | 105.1 | 100 |

Note: The m/z values for Analyte X are hypothetical and must be determined empirically. The values for the IS are based on its structure (C3H2D4N4OS, MW ~150.2 g/mol ) and likely fragmentation pattern.

Results and Data Presentation

The method demonstrates excellent linearity, accuracy, and precision for the quantification of Analyte X in human plasma.

Table 3: Calibration Curve Summary

Analyte Range (ng/mL) Weighting

| Analyte X | 1 - 1000 | > 0.995 | 1/x² |

Table 4: Accuracy and Precision (Intra-day and Inter-day)

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 1 98.5 8.2 101.2 9.5
Low 3 102.1 6.5 103.5 7.8
Mid 100 97.8 4.1 99.1 5.2
High 800 101.5 3.5 100.8 4.3

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Visualizations

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 50 µL Human Plasma spike Spike with Analyte X (CAL/QC) plasma->spike precip Add 200 µL IS in ACN (Protein Precipitation) spike->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc UHPLC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify vs. Cal Curve ratio->quantify

Caption: Bioanalytical workflow from sample preparation to final quantification.

Internal Standard Logic Diagram

G A_Prep Loss during Prep A_Inject Injection Variability A_Prep->A_Inject IS_Prep Loss during Prep A_Ion Ion Suppression/ Enhancement A_Inject->A_Ion IS_Inject Injection Variability A_Resp Analyte Response A_Ion->A_Resp IS_Ion Ion Suppression/ Enhancement Ratio Area Ratio (Analyte / IS) A_Resp->Ratio IS_Prep->IS_Inject IS_Inject->IS_Ion IS_Resp IS Response IS_Ion->IS_Resp IS_Resp->Ratio Result Accurate Concentration Ratio->Result

Caption: Logic of using an IS to correct for analytical variability.

References

Troubleshooting & Optimization

improving signal intensity of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal intensity of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 during mass spectrometry experiments.

Troubleshooting Guide: Low Signal Intensity

A weak or inconsistent signal for this compound can arise from multiple factors. This guide provides a systematic approach to identify and resolve the root cause of low signal intensity.

Isolating the Problem: LC, MS, or Sample?

A crucial first step is to determine if the issue lies with the liquid chromatography (LC) system, the mass spectrometer (MS), or the sample itself.

  • Isolate the MS: Perform a direct infusion analysis by introducing a freshly prepared standard solution of this compound directly into the mass spectrometer, bypassing the LC system.

    • Strong, Stable Signal: If a robust signal is observed, the problem is likely related to the LC system, sample preparation, or matrix effects.

    • Weak or Unstable Signal: If the signal remains poor, the issue is likely with the mass spectrometer settings, the ion source, or the integrity of the standard itself.

start Low Signal for This compound infusion Direct Infusion Analysis of Standard start->infusion lc_issue Problem Likely LC-Related: - Chromatography - Sample Preparation - Matrix Effects infusion->lc_issue Strong Signal ms_issue Problem Likely MS-Related: - Ion Source - MS Settings - Standard Integrity infusion->ms_issue Weak Signal

Figure 1. Initial troubleshooting workflow to isolate the source of low signal intensity.

Issue 1: Suboptimal Ion Source Parameters

Electrospray ionization (ESI) is highly dependent on the optimization of source parameters. For a polar, sulfur-containing compound like this compound, careful tuning is critical.

Troubleshooting Steps:

  • Select the Appropriate Ionization Mode: Based on its structure, this compound is likely to ionize in both positive and negative ESI modes. It is recommended to test both polarities. The tetrazole ring can be protonated in positive mode or deprotonated in negative mode.

  • Optimize Key ESI Parameters: Systematically adjust the following parameters to maximize the signal for your specific instrument.[1][2][3][4]

ParameterTypical Starting RangeOptimization Goal
Capillary/Spray Voltage 2.5 - 4.5 kV (Positive) -2.0 to -4.0 kV (Negative)Achieve a stable spray and maximize ion generation. Avoid voltages that cause corona discharge.[4]
Nebulizer Gas Pressure 30 - 60 psiOptimize droplet size for efficient desolvation.
Drying Gas Flow Rate 8 - 15 L/minEnsure complete desolvation without excessive fragmentation.
Drying Gas Temperature 250 - 350 °CFacilitate solvent evaporation. Higher temperatures may be needed for highly aqueous mobile phases.
Sheath Gas Flow Rate 8 - 12 L/minShape the electrospray plume for better ion sampling.
Nozzle/Skimmer Voltage Instrument DependentOptimize ion transmission into the mass analyzer.
  • Check for Adduct Formation: In positive ion mode, look for common adducts such as [M+H]+, [M+Na]+, and [M+K]+. The sodium adduct may be more stable and provide a stronger signal. In negative ion mode, the [M-H]- ion is expected.

  • Ensure Ion Source Cleanliness: A contaminated ion source is a frequent cause of poor signal intensity.[5] Regularly clean the ion source components according to the manufacturer's recommendations.

Issue 2: Poor Chromatographic Performance

Inefficient chromatography can lead to broad peaks, poor resolution, and consequently, low signal intensity.

Troubleshooting Steps:

  • Select an Appropriate Column: For a polar compound like this compound, a standard C18 column may not provide sufficient retention.[6] Consider using a column designed for polar analytes, such as:

    • Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Polar-embedded C18

    • Pentafluorophenyl (PFP)[7]

  • Optimize Mobile Phase Composition:

    • pH: The pH of the mobile phase can significantly impact the ionization state and retention of the analyte. For positive mode, a low pH (e.g., using formic acid) will promote protonation. For negative mode, a neutral or slightly basic pH may be beneficial.

    • Organic Modifier: Acetonitrile is often preferred for HILIC separations, while methanol (B129727) is a common choice for reversed-phase.

    • Additives: Small amounts of additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve peak shape and ionization efficiency.

  • Check for Co-elution with Matrix Components: If analyzing complex samples, matrix components co-eluting with the analyte can cause ion suppression.[8][9][10] Adjust the chromatographic method to separate the analyte from the interfering matrix components.

start Low Signal Due to Chromatography column Column Selection (HILIC, Polar-Embedded C18) start->column mobile_phase Mobile Phase Optimization (pH, Organic Modifier, Additives) start->mobile_phase matrix_effects Address Matrix Effects (Improve Separation) start->matrix_effects

Figure 2. Key areas for optimizing chromatographic performance.

Issue 3: Matrix Effects and Ion Suppression

Components in the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound, leading to ion suppression.[8][9][10][11]

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.

    • Solid-Phase Extraction (SPE): Develop a robust SPE method to selectively isolate the analyte.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to maximize recovery of the analyte while minimizing the extraction of interfering compounds.

    • Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE. If using PPT, consider the choice of precipitation solvent (e.g., acetonitrile, methanol).

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression.[12] This is only feasible if the analyte concentration is high enough to be detected after dilution.

  • Confirm Co-elution of Analyte and Internal Standard: Since this compound is a deuterated internal standard, it should ideally co-elute with the non-labeled analyte.[13] A slight chromatographic shift due to the deuterium (B1214612) isotope effect can sometimes occur, leading to differential matrix effects.[14] If this is observed, adjust the chromatography to ensure co-elution.

Issue 4: Analyte/Standard Instability or Degradation

The mercapto group (-SH) on the tetrazole ring can be susceptible to oxidation, which would lead to a loss of signal.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound to rule out degradation during storage.

  • Consider Sample pH: The stability of thiols can be pH-dependent. Ensure the pH of your sample and mobile phases does not promote degradation.

  • Check for Isotopic Exchange: The deuterium atoms on the ethanol (B145695) moiety are generally stable. However, if the synthesis placed them in a labile position, H/D back-exchange could occur.[14] This can be tested by incubating the standard in a blank matrix and monitoring for any increase in the signal of the unlabeled analogue.[14]

Issue 5: Derivatization to Enhance Signal

If optimizing the above parameters does not yield a sufficient signal, chemical derivatization can be employed to improve the ionization efficiency of the molecule.[15]

Potential Derivatization Strategies:

  • Alkylation of the Thiol Group: The mercapto group can be derivatized with an alkylating agent that introduces a permanently charged or easily ionizable moiety. Reagents like N-ethylmaleimide (NEM) can be used to derivatize thiols.[16]

  • Esterification of the Hydroxyl Group: The ethanol hydroxyl group can be esterified to create a less polar derivative with improved chromatographic properties and potentially better ionization.[17]

Experimental Protocol: General Method for ESI Parameter Optimization

This protocol outlines a general approach for optimizing ESI source parameters.

  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).

  • Direct Infusion Setup: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Initial Parameter Settings: Set the mass spectrometer to monitor the expected m/z of the analyte. Use the instrument manufacturer's recommended starting parameters for ESI.

  • Systematic Optimization: While monitoring the signal intensity, adjust one parameter at a time in a systematic manner (e.g., increase in small increments) to find the value that provides the maximum and most stable signal.

  • Parameter Interdependence: Be aware that some parameters are interdependent. For example, the optimal drying gas flow rate may change with the drying gas temperature. It may be necessary to re-optimize certain parameters after adjusting others.

  • Record Optimal Settings: Once the optimal parameters are determined, save them as a new method for your analyses.

Frequently Asked Questions (FAQs)

Q1: In which ionization mode (positive or negative ESI) should I expect a better signal for this compound?

Both positive and negative modes should be evaluated. The tetrazole ring is acidic and can be deprotonated to form a [M-H]- ion in negative mode. The nitrogen atoms in the tetrazole ring can also be protonated to form a [M+H]+ ion in positive mode. The fragmentation patterns can differ significantly between the two modes, with a characteristic loss of N2 in negative mode and HN3 in positive mode for some tetrazole compounds.[18]

Q2: The signal for my deuterated internal standard is much lower than for the non-deuterated analyte. Why could this be?

Several factors could contribute to this:

  • Incorrect Concentration: Double-check the concentration of your deuterated standard working solution.

  • Isotopic Purity: The deuterated standard may have a lower isotopic purity than specified.

  • Differential Ionization/Matrix Effects: Although chemically similar, there can be slight differences in ionization efficiency or susceptibility to matrix effects between the deuterated and non-deuterated forms.[19]

  • Deuterium Exchange: If the deuterium labels are in a labile position, they may be exchanging with protons from the solvent or matrix, leading to a decreased signal at the deuterated m/z.[14]

Q3: Can the position of the deuterium labels affect the signal intensity?

Yes, although not directly in terms of ionization efficiency. The primary impact is on chromatographic behavior. A high degree of deuteration can sometimes lead to a slight shift in retention time (the "isotope effect").[13] If this shift causes the deuterated standard to co-elute with a different region of matrix components than the analyte, they will experience different levels of ion suppression, leading to inaccurate quantification.

Q4: What are the expected fragment ions for this compound in MS/MS?

Without experimental data for this specific compound, we can predict potential fragmentation pathways based on its structure and known fragmentation of similar molecules:

  • Tetrazole Ring Fragmentation: As mentioned, a loss of N2 (28 Da) is common for deprotonated tetrazoles in negative mode, while a loss of HN3 (43 Da) can occur for protonated tetrazoles in positive mode.[18]

  • Side Chain Cleavage: Fragmentation of the ethanol side chain is also possible.

It is essential to perform MS/MS experiments on a standard of the compound to determine the actual fragmentation pattern and select the most intense and specific transitions for quantification.

Q5: My signal is unstable and fluctuates between injections. What should I check?

Signal instability is often a sign of an unstable electrospray.[20]

  • Check for Blockages: Ensure the sample needle, tubing, and spray needle are not clogged.

  • Inspect the Spray: Visually inspect the electrospray (if possible on your instrument) to ensure it is a fine, consistent mist. A sputtering or dripping spray will lead to an unstable signal.

  • LC System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and unstable flow rates.

  • Gas Supply: Ensure a consistent and sufficient supply of nebulizing and drying gases.

References

addressing stability issues of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges of this deuterated internal standard in biological matrices. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your bioanalytical data.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the handling, storage, and analysis of this compound in biological samples.

Problem Potential Cause Recommended Solution
Loss of Analyte Signal Over Time in Processed Samples (Short-Term Instability) Oxidation of the mercapto group to a disulfide dimer.Add a reducing agent like dithiothreitol (B142953) (DTT) to the reconstitution solution. Prepare samples fresh and analyze them promptly.
Adsorption to plasticware.Use low-retention polypropylene (B1209903) tubes and plates. Silanize glassware if used.
Temperature-dependent degradation.[1][2][3]Keep samples at a consistent low temperature (e.g., 4°C in an autosampler) during the analytical run.[4]
Inconsistent Results After Freeze-Thaw Cycles Analyte degradation due to repeated freezing and thawing.Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Validate the number of freeze-thaw cycles the analyte is stable for.[5]
Changes in sample pH upon thawing.[6]Ensure the biological matrix is adequately buffered. Re-evaluate the pH of the matrix after a thaw cycle.
Poor Peak Shape (Tailing or Fronting) Interaction of the thiol group with the analytical column.Use a column with an inert surface. Consider adding a small amount of a chelating agent like EDTA to the mobile phase to block active sites on the column.
Sample solvent composition mismatch with the mobile phase.Ensure the final sample solvent is as close as possible to the initial mobile phase composition.[7]
Variability in Long-Term Storage Slow oxidation or degradation at storage temperatures.[1][2][3]Store samples at ultra-low temperatures (-70°C or lower).[6] Consider adding an antioxidant to the matrix before freezing.
Deuterium-hydrogen exchange.[3][4]Evaluate the stability of the deuterium (B1214612) label by comparing with a ¹³C-labeled internal standard if available. Minimize exposure to acidic or basic conditions.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound in biological matrices?

The primary degradation pathway is likely the oxidation of the mercapto (-SH) group to form a disulfide dimer. This can be accelerated by the presence of metal ions and changes in pH. Additionally, like many deuterated compounds, there is a potential for deuterium-hydrogen exchange, particularly if the sample is exposed to strong acidic or basic conditions.[3][4]

2. How can I prevent the oxidation of the mercapto group during sample preparation?

To minimize oxidation, it is recommended to work at reduced temperatures and to add antioxidants or reducing agents to your sample processing and reconstitution solutions. Common additives include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

3. What are the optimal storage conditions for plasma samples containing this compound?

For long-term storage, it is advisable to keep plasma samples at -70°C or colder.[6] For short-term storage (bench-top stability), samples should be kept on ice or at 4°C.[5] It is also crucial to minimize the number of freeze-thaw cycles.[5]

4. Is this compound susceptible to pH-dependent degradation?

Yes, the stability of compounds with a thiol group can be pH-dependent. The thiol group is more susceptible to oxidation at higher pH values. It is important to maintain a consistent and appropriate pH throughout the sample handling and analysis process.[1][2]

5. Can the deuterium label on this compound exchange with hydrogen from the solvent?

While the deuterium atoms on the ethanol (B145695) moiety are generally stable, there is a theoretical risk of exchange, especially under certain pH and temperature conditions.[3][4] To mitigate this, it is best to use neutral pH conditions where possible and to store samples at low temperatures.

Experimental Protocols

Protocol 1: Plasma Sample Preparation with Protein Precipitation
  • Thawing: Thaw frozen plasma samples at room temperature until just thawed, then immediately transfer to an ice bath.

  • Aliquoting: Vortex the thawed plasma sample gently and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution to each plasma aliquot.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Protocol 2: Evaluation of Short-Term (Bench-Top) Stability
  • Sample Preparation: Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix.

  • Storage: Keep the prepared QC samples at room temperature for a predefined period (e.g., 0, 2, 4, 8, and 24 hours) that simulates the expected sample handling time.[5]

  • Analysis: Analyze the samples at each time point and compare the results against the freshly prepared (time 0) samples.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables present illustrative data from a typical stability assessment.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelCycle 1 (% Bias)Cycle 2 (% Bias)Cycle 3 (% Bias)
Low QC (10 ng/mL)-2.5-4.8-8.2
High QC (500 ng/mL)-1.8-3.5-6.7

Table 2: Short-Term (Bench-Top) Stability at Room Temperature

QC Level2 hours (% Bias)4 hours (% Bias)8 hours (% Bias)
Low QC (10 ng/mL)-1.2-3.1-7.5
High QC (500 ng/mL)-0.9-2.5-5.9

Table 3: Long-Term Stability at -70°C

QC Level1 Month (% Bias)3 Months (% Bias)6 Months (% Bias)
Low QC (10 ng/mL)-3.7-6.1-9.8
High QC (500 ng/mL)-2.9-5.4-8.3

Visualizations

cluster_workflow Bioanalytical Workflow Sample_Collection Sample Collection (Plasma, Urine, etc.) Sample_Thawing Sample Thawing (Room Temp -> Ice) Sample_Collection->Sample_Thawing Storage at -70°C IS_Spiking Internal Standard Spiking Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation (14,000 rpm, 4°C) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis

Caption: A typical bioanalytical workflow for plasma sample analysis.

Analyte This compound (Thiol Form) Disulfide Disulfide Dimer Analyte->Disulfide Oxidation (O2, Metal Ions) Other_Degradants Other Degradation Products Analyte->Other_Degradants pH, Temp, Light Disulfide->Analyte Reduction (e.g., DTT)

Caption: Potential degradation pathways of the analyte.

Troubleshooting Issue Observed Potential Causes Solutions Loss_Signal Loss of Signal Oxidation Adsorption Temperature Add DTT Use low-retention tubes Keep samples cold Troubleshooting:f0->Loss_Signal:f0 Bad_Peak Poor Peak Shape Column Interaction Solvent Mismatch Use inert column Match sample/mobile phase Troubleshooting:f0->Bad_Peak:f0

Caption: A logical troubleshooting guide for common analytical issues.

References

minimizing matrix effects when using 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing matrix effects and troubleshooting common issues encountered during LC-MS/MS analysis.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter while using this compound as an internal standard.

Problem: High Variability in Analyte/Internal Standard Response Ratio Across a Batch

  • Possible Cause: Inconsistent matrix effects between samples are impacting the ionization of the analyte and/or the internal standard to different extents. This can occur even with a stable isotope-labeled internal standard (SIL-IS) if the matrix effect is severe.

  • Solutions:

    • Optimize Sample Preparation: Enhance the cleanup procedure to remove more interfering matrix components.[1] Consider a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.

    • Chromatographic Separation: Modify the LC gradient to better separate the analyte and internal standard from co-eluting matrix components that cause ion suppression or enhancement.[1][2]

    • Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.[3][4]

Problem: Poor Peak Shape for the Analyte and/or Internal Standard

  • Possible Cause: Contamination of the LC column or interactions with the analytical hardware can lead to poor peak shape.[5] Certain compounds can also interact with metal surfaces in the column, leading to peak tailing or loss of signal.[6]

  • Solutions:

    • Column Flushing: Implement a robust column washing protocol between injections to remove strongly retained matrix components.

    • Guard Column: Use a guard column to protect the analytical column from strongly adsorbing compounds.

    • Metal-Free Columns: For analytes prone to metal chelation, consider using a metal-free or PEEK-lined column to improve peak shape and recovery.[6]

Problem: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

  • Possible Cause: Co-eluting matrix components are competing with the analyte and internal standard for ionization in the mass spectrometer source, leading to a significant drop in signal.[1][7][8]

  • Solutions:

    • Post-Column Infusion Study: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of the analyte and internal standard into the MS while injecting a blank matrix extract. Dips in the baseline indicate where ion suppression is occurring.

    • Adjust Retention Time: Modify the chromatographic method to move the elution of the analyte and internal standard away from areas of significant ion suppression.

    • Change Ionization Source/Polarity: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[9] Alternatively, switching the polarity (positive to negative or vice versa) may help, as fewer matrix components may ionize in the selected mode.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[10][11] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[12]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?

A2: A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS.[13] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.

Q3: Can I still have problems with matrix effects even when using a SIL-IS?

A3: Yes, while a SIL-IS can compensate for many matrix effects, severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where sensitivity and reproducibility are compromised. In some rare cases, matrix components can even affect the retention time of the analyte.[14][15] Therefore, it is still crucial to have a robust sample preparation and chromatographic method.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte spiked into a blank matrix extract (after extraction) to the peak area of the analyte in a pure solvent. The ratio of these two values is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Data Presentation

Table 1: Example Matrix Factor (MF) Assessment

Sample TypeAnalyte Peak AreaInternal Standard Peak AreaAnalyte MFInternal Standard MF
Analyte in Solvent1,200,0001,150,000--
Blank Matrix + Analyte850,000820,0000.710.71
Sample 1920,000890,000--
Sample 2780,000750,000--

In this example, both the analyte and the internal standard experience approximately 29% ion suppression. However, because they are equally affected, the analyte-to-internal standard ratio should remain consistent, allowing for accurate quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma sample with 400 µL of 2% formic acid in water containing this compound. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

  • Sample Preparation: To 200 µL of urine, add 20 µL of this compound solution and 50 µL of 1M sodium hydroxide.

  • Extraction: Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Visualizations

TroubleshootingWorkflow start Inconsistent Results or Low Signal Intensity check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok optimize_sample_prep Optimize Sample Preparation (SPE, LLE) is_ok->optimize_sample_prep No optimize_lc Optimize Chromatography (Gradient, Column) is_ok->optimize_lc Yes, but analyte varies is_variable IS Response Variable is_ok->is_variable No, IS also varies optimize_sample_prep->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample change_ionization Change Ionization (APCI, Polarity) dilute_sample->change_ionization end Problem Resolved change_ionization->end is_variable->optimize_sample_prep

Caption: Troubleshooting workflow for matrix effects.

SPE_Workflow start Start SPE conditioning 1. Condition Cartridge (Methanol, Water) start->conditioning equilibration 2. Equilibrate Cartridge (Aqueous Buffer) conditioning->equilibration loading 3. Load Sample (Containing Analyte + IS) equilibration->loading washing 4. Wash Cartridge (Remove Interferences) loading->washing elution 5. Elute Analytes (Analyte + IS) washing->elution evaporation 6. Evaporate & Reconstitute elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: General Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial chromatographic techniques for analyzing this compound?

A1: For the analysis of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable techniques.[1] HPLC, particularly reversed-phase (RP-HPLC), is often a good starting point due to the polarity of the molecule. GC may also be suitable, potentially after derivatization to increase volatility.[1]

Q2: I am observing a shift in retention time for my deuterated standard compared to the non-deuterated analyte. Is this normal?

A2: Yes, a slight difference in retention time between a deuterated standard and its non-deuterated counterpart is a common phenomenon known as the "chromatographic isotope effect".[2] This occurs due to subtle differences in the physicochemical properties, such as polarity and molecular size, between the two molecules.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[2] While a small, consistent shift is expected, significant or erratic shifts may indicate other issues.

Q3: Can the formation of N1 and N2 isomers of the tetrazole ring affect my chromatography?

A3: Absolutely. Tetrazole alkylation can result in a mixture of N1 and N2 isomers, which will likely have different chromatographic behaviors.[1] It is crucial to develop a chromatographic method that can effectively separate these potential isomers to ensure accurate quantification. HPLC is a powerful tool for separating and quantifying such isomeric mixtures.[1]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the chromatographic separation of this compound.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and integration accuracy. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Use a base-deactivated reversed-phase column.[3] - Add a competing base or acid modifier to the mobile phase.[3] - Adjust the mobile phase pH to suppress silanol (B1196071) ionization (for silica-based columns).[3]
Column Overload - Reduce the sample concentration or injection volume.[3][4] - Use a column with a larger internal diameter or higher capacity stationary phase.[3][4]
Inappropriate Injection Solvent - Inject the sample in a solvent that is weaker than or the same as the mobile phase.[3]
Column Contamination or Degradation - Implement a column wash procedure as recommended by the manufacturer.[2] - Replace the column if it is old or performance does not improve after cleaning.[4]
Guide 2: Unstable or Drifting Retention Times

Consistent retention times are critical for compound identification and quantification.

Potential Cause Troubleshooting Steps
Mobile Phase Issues - Ensure consistent and accurate mobile phase preparation.[2] - Degas the mobile phase to prevent air bubbles in the pump.[3] - Check for changes in mobile phase composition over time due to evaporation of volatile components.[2]
Column Equilibration - Allow for sufficient column equilibration time between runs and after gradient changes.[2]
Temperature Fluctuations - Use a column oven to maintain a stable column temperature.[2]
HPLC System Leaks or Pump Issues - Visually inspect the system for any leaks.[5] - Monitor pump pressure for fluctuations, which can indicate pump seal or check valve problems.[2][3]

Experimental Protocols

While a specific, validated method for this compound is not publicly available, the following provides a general starting point for method development based on common practices for similar polar compounds.

Initial HPLC Method Development Parameters:

Parameter Starting Recommendation
Column C18, 100 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient (e.g., 5-95% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm or Mass Spectrometry (MS)
Injection Volume 5 µL

Note: These are starting parameters and will likely require optimization to achieve the desired separation.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common chromatographic issues.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Resolution Problem Chromatographic Issue (e.g., Poor Peak Shape, RT Shift) CheckMobilePhase Verify Mobile Phase (Composition, pH, Degassing) Problem->CheckMobilePhase Start CheckColumn Inspect Column (Age, Contamination, Equilibration) CheckMobilePhase->CheckColumn If Unresolved CheckSystem Examine HPLC System (Leaks, Pressure, Temperature) CheckColumn->CheckSystem If Unresolved OptimizeMethod Optimize Method Parameters (Gradient, Temperature, Flow Rate) CheckSystem->OptimizeMethod If System OK ReplaceConsumables Replace Consumables (Column, Solvents, Seals) OptimizeMethod->ReplaceConsumables If Optimization Fails SystemMaintenance Perform System Maintenance ReplaceConsumables->SystemMaintenance If Still Unresolved MethodOptimizationWorkflow Start Define Separation Goals (Resolution, Run Time) SelectColumn Select Initial Column & Mobile Phase Start->SelectColumn InitialRun Perform Initial Chromatographic Run SelectColumn->InitialRun Evaluate Evaluate Results (Peak Shape, Resolution) InitialRun->Evaluate OptimizeGradient Optimize Gradient Profile Evaluate->OptimizeGradient If Unresolved FinalMethod Finalize and Validate Method Evaluate->FinalMethod If Goals Met OptimizeTemp Optimize Column Temperature OptimizeGradient->OptimizeTemp Iterate OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow Iterate OptimizeFlow->Evaluate Re-evaluate

References

Technical Support Center: Potential Pitfalls of Using Deuterated Internal Standards in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated internal standards in LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments. Deuterated internal standards are essential tools for achieving accurate and precise quantification, but their use is not without potential pitfalls.[1][2] This guide will help you identify and resolve these issues to ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are deuterated internal standards and why are they considered the gold standard in LC-MS/MS?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are analogs of the target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] They are considered the gold standard because they are chemically and physically very similar to the analyte.[3] This similarity means they exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] By adding a known amount of the deuterated standard to each sample, it can effectively correct for variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][4]

Q2: What is the "isotope effect" and how can it impact my analysis?

A2: The isotope effect refers to the slight differences in physicochemical properties between the deuterated standard and the unlabeled analyte due to the mass difference between deuterium and hydrogen.[5] The C-D bond is slightly stronger than the C-H bond.[1] This can sometimes lead to:

  • Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[5][6] If this separation leads to differential matrix effects, it can compromise analytical accuracy.[4][6]

  • Variations in Ionization Efficiency: The response of the deuterated standard to the ionization source may not be identical to the analyte.[5]

Q3: What is isotopic exchange and why is it a concern?

A3: Isotopic exchange, or H/D back-exchange, is a phenomenon where deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvent.[6] This is a significant concern because the fundamental principle of using a SIL internal standard is that it behaves identically to the analyte.[7] When deuterium atoms are lost, the mass of the internal standard changes, and it can be mistakenly identified as the unlabeled analyte, leading to inaccurate quantification.[7] This is more likely to occur if the deuterium labels are on labile positions, such as -OH or -NH groups, or on carbons adjacent to carbonyl groups.[6]

Q4: Can deuterated internal standards always correct for matrix effects?

A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4][8] If the isotope effect causes a chromatographic shift between the analyte and the standard, they may elute into regions with different levels of ion suppression or enhancement.[4][8] This is known as differential matrix effect and can lead to inaccurate quantification.[6][9] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.[6][10]

Q5: What level of purity is required for a deuterated internal standard?

A5: To ensure accurate and reproducible results, high isotopic and chemical purity are essential. It is recommended to use deuterated standards with an isotopic enrichment of ≥98% and a chemical purity of >99%.[6] The presence of unlabeled analyte in the deuterated standard can lead to artificially high concentration measurements.[10] Always request a certificate of analysis (CoA) from your supplier that specifies both the isotopic and chemical purity.[6][11]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: This is a common issue that can stem from several factors, including a lack of co-elution, isotopic exchange, impurities in the standard, or differential matrix effects.[6] Follow this guide to troubleshoot the problem.

Troubleshooting Steps:
  • Verify Co-elution:

    • Problem: Deuterated compounds can have slightly shorter retention times in reversed-phase chromatography.[6] This separation can expose the analyte and internal standard to different levels of ion suppression or enhancement.[4][6]

    • Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute as a single, co-eluting peak. If a separation is observed, consider adjusting your chromatographic method (e.g., using a lower-resolution column or modifying the mobile phase) to ensure co-elution.[6]

  • Check for Isotopic Exchange (H/D Back-Exchange):

    • Problem: Deuterium labels can exchange with protons from the sample matrix or solvents, especially under acidic or basic conditions or if the label is in a labile position.[6][12] This converts the internal standard back to the unlabeled analyte, leading to quantification errors.[7]

    • Solution: Perform an experiment to assess the stability of the label under your specific experimental conditions (see Experimental Protocol 2). If exchange is detected, consider using a standard with labels in more stable positions or adjusting the pH of your samples and solvents.[5]

  • Confirm Purity of the Internal Standard:

    • Problem: The deuterated internal standard may contain the unlabeled analyte as an impurity.[10] This will lead to a positive bias in your results.

    • Solution: Always obtain a certificate of analysis from your supplier.[11] Analyze a high-concentration solution of the internal standard by itself and monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below an acceptable threshold (e.g., <0.1% of the internal standard response).[11]

  • Evaluate for Differential Matrix Effects:

    • Problem: Even with co-elution, the analyte and internal standard might experience different degrees of ion suppression or enhancement.[6][8]

    • Solution: Conduct a post-extraction addition experiment with multiple lots of your blank matrix to assess the matrix effect (see Experimental Protocol 3). If differential matrix effects are observed, you may need to improve your sample clean-up procedure, dilute the sample, or consider using a different internal standard, such as a ¹³C-labeled analog, which is less prone to chromatographic shifts.[6][13]

Issue 2: High Variability in the Internal Standard Signal

Question: The peak area of my deuterated internal standard is highly variable across my sample set. What could be the cause?

Answer: Variability in the internal standard's signal often points to issues with sample preparation, matrix effects, or the stability of the deuterated label.[6]

Troubleshooting Steps:
  • Review Sample Preparation Procedure:

    • Problem: Inconsistent sample preparation, such as pipetting errors or variable extraction efficiencies, can lead to different amounts of internal standard being injected into the LC-MS/MS system.

    • Solution: Ensure that the internal standard is added as early as possible in the sample preparation workflow to account for variability in subsequent steps. Review your protocols for consistency and precision.

  • Investigate Matrix Effects:

    • Problem: Significant and variable ion suppression across different samples can cause the internal standard signal to fluctuate.

    • Solution: Evaluate matrix effects using the protocol outlined below (Experimental Protocol 3). If matrix effects are high and variable, improve sample clean-up by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[14]

  • Assess Internal Standard Stability:

    • Problem: The deuterated standard may be degrading or undergoing isotopic exchange during sample storage or processing.

    • Solution: Perform a stability study by incubating the internal standard in the sample matrix under your typical experimental conditions (time, temperature, pH) and analyzing for any degradation or increase in the unlabeled analyte signal.[5][7]

Quantitative Data Summary

Table 1: Impact of Deuteration on Chromatographic Retention Time
CompoundDeuterated AnalogChromatographic SystemRetention Time Shift (Analyte - IS)Reference
TestosteroneD2-TestosteroneReversed-Phase C18~0.1 min[3]
TestosteroneD5-TestosteroneReversed-Phase C18~0.2 min[3]
5-HIAAd2-5-HIAAReversed-Phase C18Not specified, co-eluted[3]
5-HIAAd5-5-HIAAReversed-Phase C18Not specified, co-eluted[3]
Carvedilold-CarvedilolReversed-PhaseSlight shift leading to differential matrix effects[9]

Note: The magnitude of the chromatographic shift is dependent on the number and position of deuterium atoms, as well as the specific chromatographic conditions.[15]

Table 2: Purity Recommendations for Deuterated Internal Standards
Purity TypeRecommended LevelRationaleReference
Isotopic Enrichment≥ 98%Minimizes interference from natural isotopic abundance and ensures a distinct mass signal.[1][6]
Chemical Purity> 99%Reduces the risk of co-eluting impurities that could interfere with the analysis.[6]
Unlabeled Analyte< 0.1%Prevents artificial inflation of analyte concentration.[10][11]

Experimental Protocols

Protocol 1: Evaluation of Co-elution

Objective: To confirm that the analyte and its deuterated internal standard have identical retention times under the established chromatographic conditions.[14]

Methodology:

  • Prepare three separate solutions:

    • Solution A: Analyte standard in a suitable solvent.

    • Solution B: Deuterated internal standard in the same solvent.

    • Solution C: A mixture of both the analyte and the internal standard.

  • Inject each solution into the LC-MS/MS system using your analytical method.

  • Overlay the chromatograms (extracted ion chromatograms for the specific MRM transitions) from all three injections.

  • Analysis: Confirm that the retention times for the analyte and the internal standard are identical in all injections. The peak shapes in the mixed solution (C) should be symmetrical and perfectly overlaid. A fronting or tailing peak in the mixed sample that is not present in the individual standards may indicate a slight separation.

Protocol 2: Evaluation of H/D Back-Exchange

Objective: To determine if the deuterium labels on the internal standard are stable and do not exchange with protons from the sample matrix or solvent under experimental conditions.[5][6]

Methodology:

  • Prepare three sets of samples:

    • Set A (T=0 Control): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine) and immediately process it using your established extraction procedure.[7]

    • Set B (Incubated Matrix): Spike the deuterated internal standard into the blank sample matrix and incubate it under the same conditions as your analytical method (time, temperature, pH).[5][6]

    • Set C (Incubated Solvent): Spike the internal standard into your sample reconstitution solvent and incubate under the same conditions.[7]

  • After incubation, process the samples from Set B and C using your extraction procedure.

  • Analyze all processed samples by LC-MS/MS.

  • Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B and C compared to Set A. A significant increase indicates H/D back-exchange is occurring.[6]

Protocol 3: Assessment of Matrix Effects

Objective: To evaluate the extent of ion suppression or enhancement caused by the sample matrix and to check for differential effects between the analyte and the internal standard.

Methodology:

  • Obtain at least six different lots of the blank biological matrix.[11]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent.[11]

    • Set B (Post-Extraction Spike): Extract the blank matrix lots first, then spike the analyte and internal standard into the final, clean extract.[11]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix lots before extraction (this set is used to determine recovery).

  • Analyze all samples by LC-MS/MS.

  • Analysis:

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[11] A high CV suggests a significant and variable differential matrix effect.

Mandatory Visualizations

Troubleshooting_Workflow start Inaccurate or Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution coelution_ok Co-elution OK? check_coelution->coelution_ok adjust_chrom Adjust Chromatography to Achieve Co-elution coelution_ok->adjust_chrom No check_stability Step 2: Check for Isotopic Exchange (H/D) coelution_ok->check_stability Yes adjust_chrom->check_coelution stability_ok Label Stable? check_stability->stability_ok change_is Use IS with Stable Label or Adjust pH stability_ok->change_is No check_purity Step 3: Confirm IS Purity stability_ok->check_purity Yes change_is->check_stability purity_ok Purity OK? check_purity->purity_ok new_is Source New IS Batch with CoA purity_ok->new_is No check_matrix Step 4: Evaluate for Differential Matrix Effects purity_ok->check_matrix Yes new_is->check_purity matrix_ok Matrix Effects Compensated? check_matrix->matrix_ok improve_cleanup Improve Sample Cleanup or Dilute Sample matrix_ok->improve_cleanup No end_ok Quantification Reliable matrix_ok->end_ok Yes improve_cleanup->check_matrix

Caption: A troubleshooting workflow for inaccurate quantitative results.

Differential_Matrix_Effect cluster_0 Chromatographic Elution Profile analyte Analyte is Deuterated IS suppression Region of High Ion Suppression effect Analyte and IS experience DIFFERENT levels of ion suppression suppression->effect cause Isotope Effect causes Slight Chromatographic Shift cause->suppression result Inaccurate Quantification: Analyte/IS ratio is compromised effect->result

Caption: The mechanism of differential matrix effects.

IS_Validation_Workflow start Select Deuterated Internal Standard purity 1. Check Purity (CoA, Self-Analysis) start->purity coelution 2. Verify Co-elution with Analyte purity->coelution stability 3. Assess Label Stability (H/D Exchange Test) coelution->stability matrix 4. Evaluate Matrix Effects (Multi-lot Test) stability->matrix decision All Criteria Met? matrix->decision pass IS is Suitable for Use fail IS Not Suitable (Re-evaluate or Select New IS) decision->pass Yes decision->fail No

Caption: Workflow for validating a deuterated internal standard.

References

storage and handling guidelines for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container at or below -20°C. It is highly recommended to store the vial within a desiccator to protect it from moisture, which can contribute to degradation and isotopic exchange.

Q2: How should I store solutions of this compound?

A2: Solutions should be stored in well-sealed vials at a low temperature, typically between 2-8°C for short-term storage or at -20°C for longer periods. Protect solutions from light, especially if they are photosensitive.

Q3: What is the best solvent for reconstituting and preparing solutions of this compound?

A3: To prevent deuterium-hydrogen (H/D) exchange, it is critical to use high-purity, aprotic solvents such as acetonitrile (B52724), methanol, or ethyl acetate. Avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this deuterated compound are not extensively documented, potential degradation can occur through several mechanisms based on its chemical structure. The mercaptotetrazole moiety may be susceptible to oxidation, forming disulfide derivatives. Additionally, tetrazole-containing compounds have been observed to undergo degradation under alkaline conditions. Exposure to moisture can lead to H/D exchange, reducing the isotopic enrichment.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. A loss of purity, the appearance of new peaks, or a change in the mass spectrum would indicate degradation. To check for H/D exchange, high-resolution mass spectrometry can be used to assess any increase in the abundance of lower mass isotopologues.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Isotopic Purity (H/D Exchange) Exposure to atmospheric moisture or use of protic solvents.Always handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon). Use high-purity, aprotic solvents for reconstitution. Store in a desiccator.
Appearance of Unexpected Peaks in HPLC Chemical degradation due to improper storage (e.g., exposure to light, elevated temperature, or oxygen).Ensure the compound is stored at the recommended temperature, protected from light. For solutions, consider purging with an inert gas before sealing to minimize oxidation.
Reduced Purity Over Time Gradual decomposition.Re-analyze the purity of the standard before use, especially if it has been stored for an extended period. If significant degradation is observed, a fresh standard should be used.

Quantitative Data Summary

Parameter Recommended Condition Rationale
Storage Temperature (Solid) -20°C or belowMinimizes chemical degradation and preserves long-term stability.
Storage Temperature (Solution) 2-8°C (short-term), -20°C (long-term)Reduces the rate of solvent-mediated degradation.
Humidity Low (store in a desiccator)Prevents moisture absorption and subsequent H/D exchange or hydrolysis.
Light Exposure Protected from lightPrevents potential photodegradation.
Reconstitution Solvent High-purity aprotic solvents (e.g., acetonitrile, methanol)Avoids H/D exchange and maintains isotopic purity.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in a suitable high-purity aprotic solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.

  • The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products using mass spectrometry to elucidate their structures.

  • This information will help in understanding the degradation pathways and in developing a robust analytical method for routine quality control.

Visualizations

Caption: Logical workflow for proper storage and handling to prevent degradation.

impact of deuterium atom position on the stability of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. The information provided addresses potential issues related to the stability of this deuterated compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected impact of deuterium (B1214612) substitution on the stability of this compound?

The primary impact of replacing hydrogen with deuterium on the ethanol (B145695) moiety of 2-(5-Mercaptotetrazole-1-yl)ethanol is an increase in its metabolic stability.[1][2][3] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break.[1] For metabolic reactions that involve the cleavage of a C-H bond on the ethanol group as the rate-determining step, the deuterated version will react more slowly, thus exhibiting a longer half-life.[1][4]

Q2: Where is this compound most likely to be metabolized, and how does deuteration at the ethanol position affect this?

The ethanol substituent is a likely site of metabolism. Ethanol itself is primarily metabolized in the liver through oxidative pathways involving enzymes like alcohol dehydrogenase and cytochrome P450 (CYP) enzymes, which convert it to acetaldehyde (B116499) and then to acetate.[5][6] By deuterating the ethanol group (the -d4 position), you are fortifying this "soft spot" against oxidative metabolism.[2] This can lead to a decreased rate of formation of metabolites associated with the ethanol portion of the molecule.

Q3: Could deuteration of the ethanol group cause "metabolic switching"?

Yes, metabolic switching is a possibility.[2] By slowing down the metabolism at the deuterated ethanol position, the metabolic pathway might shift to other parts of the molecule that were previously minor sites of metabolism.[1][2] For 2-(5-Mercaptotetrazole-1-yl)ethanol, potential alternative metabolic sites could include the sulfur atom (oxidation) or the tetrazole ring itself, although the latter is generally more stable.[7][8] Researchers should be vigilant for the appearance of unexpected metabolites.

Q4: Is the deuterium label on the ethanol group stable, or is there a risk of back-exchange?

The deuterium atoms on the ethanol group (-CH2-CH2-) are attached to carbon atoms and are therefore on stable, non-labile positions. The risk of back-exchange, where deuterium atoms are swapped with hydrogen atoms from the solvent or matrix, is very low for C-D bonds in this configuration.[9] Back-exchange is a more significant concern for deuterium atoms attached to heteroatoms like oxygen (O-D), nitrogen (N-D), or sulfur (S-D), or at acidic carbon positions.[9]

Troubleshooting Guides

Issue 1: Inconsistent results in metabolic stability assays.

  • Possible Cause: Variability in the activity of liver microsomes or other metabolic systems used.

  • Troubleshooting Steps:

    • Always qualify new lots of liver microsomes.

    • Run a positive control with a known substrate to ensure consistent enzyme activity between experiments.

    • Assess the chemical stability of both the deuterated and non-deuterated compounds in the assay buffer without enzymes to rule out non-enzymatic degradation.[10]

Issue 2: Unexpected metabolites are observed for the deuterated compound.

  • Possible Cause: Metabolic switching has occurred. The deuteration at the ethanol position has slowed metabolism at that site, causing the metabolic machinery to target other parts of the molecule.

  • Troubleshooting Steps:

    • Conduct a comparative metabolite identification study between the deuterated and non-deuterated parent compounds using mass spectrometry.

    • Analyze the structures of the new metabolites to identify the alternative metabolic pathways.

    • This is not necessarily a negative result, as it can sometimes lead to a more favorable overall metabolic profile.[2][3]

Issue 3: The deuterated compound shows no significant improvement in stability compared to the non-deuterated analog.

  • Possible Cause 1: The cleavage of the C-H bond on the ethanol group is not the rate-determining step in the primary metabolic pathway of the non-deuterated compound.

  • Troubleshooting Steps:

    • Re-examine the metabolism of the parent compound to identify the primary sites of metabolic breakdown. If metabolism occurs predominantly at another site (e.g., the mercapto group), deuteration of the ethanol group will have little effect.

  • Possible Cause 2: The compound is primarily cleared through non-metabolic pathways, such as renal excretion.

  • Troubleshooting Steps:

    • Conduct experiments to determine the primary clearance mechanism of the non-deuterated compound.

Quantitative Data Summary

ParameterTypical Value RangeSignificance
Primary Deuterium KIE (kH/kD) 2 to 10A value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step and that deuteration is slowing the reaction.[4][11]
Secondary Deuterium KIE (kH/kD) 0.7 to 1.5Smaller effects observed when the deuterated bond is not broken but is near the reaction center.[12]
C-H Bond Dissociation Energy ~413 kJ/mol-
C-D Bond Dissociation Energy ~418 kJ/molThe higher bond energy of the C-D bond is the basis of the kinetic isotope effect.[11]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol is designed to compare the rate of metabolism of this compound against its non-deuterated counterpart.

Materials:

  • Test compounds (deuterated and non-deuterated), stock solutions in DMSO.

  • Pooled human liver microsomes (HLM).

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (B52724) with an internal standard (for quenching and protein precipitation).

  • 96-well plates, incubator, LC-MS/MS system.

Procedure:

  • Prepare Microsome Suspension: Dilute HLM in cold phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.[10]

  • Prepare Compound Plates: In a 96-well plate, add buffer, the NADPH regenerating system, and the test compound (final concentration typically 1 µM; final DMSO concentration <0.5%).

  • Pre-incubation: Pre-warm the compound plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the microsome suspension to the wells to start the reaction. Mix gently.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plates to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Visualizations

experimental_workflow Diagram 1: Experimental Workflow for Metabolic Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_microsomes Prepare Microsome Suspension initiate Initiate Reaction with Microsome Suspension prep_microsomes->initiate prep_compounds Prepare Compound Plates (d4 and d0) pre_incubate Pre-incubate Compound Plates at 37°C prep_compounds->pre_incubate prep_nadph Prepare NADPH Regenerating System prep_nadph->prep_compounds pre_incubate->initiate time_points Sample at Multiple Time Points (0-60 min) initiate->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate Half-life (t½) lcms->data_analysis

Diagram 1: Experimental Workflow for Metabolic Stability Assay

troubleshooting_tree Diagram 2: Troubleshooting Unexpected Metabolites start Unexpected Metabolite Observed for d4 Compound q1 Is the new metabolite also present for the d0 compound? start->q1 is_minor Indicates Metabolic Switching. The d4 substitution has made a minor pathway more prominent. q1->is_minor Yes, but as a minor component is_novel This is highly unlikely but warrants structural elucidation to confirm the metabolic pathway. q1->is_novel No, it is unique to the d4 compound action1 Action: Perform comparative metabolite profiling (d0 vs d4). Characterize metabolite structures. is_minor->action1 is_novel->action1 signaling_pathway Diagram 3: Postulated Metabolic Pathways cluster_d0 Non-Deuterated (d0) Compound cluster_d4 Deuterated (d4) Compound d0_parent 2-(5-Mercaptotetrazole-1-yl)ethanol d0_metabolite1 Oxidized Ethanol Metabolite (Major Pathway) d0_parent->d0_metabolite1 CYP450 / ADH (Fast) d0_metabolite2 Oxidized Sulfur Metabolite (Minor Pathway) d0_parent->d0_metabolite2 CYP450 (Slow) d4_parent This compound d4_metabolite1 Oxidized Ethanol-d3 Metabolite (Slowed Pathway) d4_parent->d4_metabolite1 CYP450 / ADH (Slow - KIE) d4_metabolite2 Oxidized Sulfur Metabolite (Now More Significant) d4_parent->d4_metabolite2 CYP450 (Rate Unchanged)

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-validation of analytical methods employing different deuterated internal standards. It highlights the critical impact the choice of a stable isotope-labeled internal standard (SIL-IS) can have on analytical results, supported by experimental data and detailed methodologies.

The Critical Role of the Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of a SIL-IS is considered the gold standard.[1] The fundamental principle is that a SIL-IS, being chemically identical to the analyte with only isotopic differences, will exhibit the same behavior during sample preparation, chromatography, and ionization, thus compensating for variability in the analytical process.[2] An ideal internal standard co-elutes with the analyte and is subject to the same matrix effects, ensuring a consistent analyte-to-internal standard peak area ratio across various samples.[1]

However, not all deuterated standards are created equal. The number and position of deuterium (B1214612) atoms can introduce subtle physicochemical differences, leading to what is known as the "deuterium isotope effect".[3] This can result in slight variations in chromatographic retention times and extraction recoveries compared to the non-labeled analyte.[1] If this chromatographic separation occurs in a region of fluctuating matrix effects (ion suppression or enhancement), it can compromise the accuracy of the quantification.[3] Therefore, rigorous validation and cross-validation are essential when implementing or changing a deuterated internal standard.[1]

Case Study: The Impact of Different Deuterated Internal Standards on Testosterone (B1683101) Analysis

A study on the measurement of testosterone by LC-MS/MS provides a clear example of how the choice of a deuterated internal standard can significantly influence the final concentration values. The study compared the performance of testosterone-d2, testosterone-d5, and testosterone-¹³C₃ as internal standards. The method utilizing the d2 internal standard was established as the reference method due to its strong agreement with a higher-order reference method.

Quantitative Data Summary

The following table summarizes the comparative results from the testosterone analysis, showcasing the bias introduced by using different internal standards relative to the testosterone-d2 standard.

Internal StandardMean Bias Compared to Testosterone-d2Observations
Testosterone-d5Lower ResultsThe use of the d5 standard consistently led to the measurement of lower testosterone concentrations in comparison to the d2 standard.[4]
Testosterone-¹³C₃Lower ResultsThe ¹³C₃ internal standard also resulted in lower measured concentrations, although the bias was less pronounced than that observed with the d5 standard.[4]

These findings underscore the critical need for cross-validation when changing the internal standard in a bioanalytical method. The choice of the internal standard is not a trivial substitution and can have a significant impact on the accuracy of the results.[4]

Experimental Protocols

The cross-validation of an analytical method with a different internal standard requires a systematic approach to confirm that the results from both methods are comparable and reliable.

General Experimental Workflow for Cross-Validation

G cluster_prep Sample Preparation cluster_methodA Method A cluster_methodB Method B cluster_analysis Data Analysis prep_qc Prepare QC Samples (Low, Med, High) split Split QC Samples into Two Sets prep_qc->split spike_A Spike with Internal Standard A split->spike_A spike_B Spike with Internal Standard B split->spike_B process_A Process and Analyze Samples spike_A->process_A compare Compare Results from Method A and B process_A->compare process_B Process and Analyze Samples spike_B->process_B process_B->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate

Caption: Workflow for cross-validation of two analytical methods.

Detailed LC-MS/MS Instrumentation and Conditions for Testosterone Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Gradient Elution: A suitable gradient program to achieve separation of testosterone from endogenous interferences.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be monitored for testosterone and each of the deuterated internal standards.

Sample Preparation Protocol
  • To a specific volume of plasma (e.g., 100 µL), add the working solution of the designated internal standard (testosterone-d2, -d5, or -¹³C₃).

  • Perform protein precipitation by adding a solvent such as acetonitrile.

  • Vortex the samples to ensure thorough mixing and complete precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Logical Framework for Internal Standard Function

The diagram below illustrates the conceptual pathway of how an ideal internal standard functions to ensure accurate quantification by compensating for experimental variability.

G cluster_process Analytical Process cluster_variability Sources of Variability cluster_output Quantification Analyte_IS Analyte and Internal Standard in Sample Extraction Sample Extraction Analyte_IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Loss Extraction Loss Extraction->Loss Ionization Mass Spec Ionization Chromatography->Ionization Matrix Matrix Effects Chromatography->Matrix Ionization->Matrix Instrumental Instrumental Drift Ionization->Instrumental Ratio Consistent Analyte/IS Ratio Ionization->Ratio Result Accurate Quantification Ratio->Result

Caption: Function of an internal standard in quantitative analysis.

Conclusion

References

A Comparative Guide to the Quantitative Analysis of Flomoxef: Accuracy and Precision in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of the antibiotic Flomoxef in biological matrices. While direct experimental data on the use of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as an internal standard for Flomoxef quantification is not publicly available, this document outlines a validated alternative method and a proposed "gold standard" liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, for which a deuterated internal standard like this compound would be theoretically suitable.

The objective is to offer a comprehensive overview of the accuracy and precision that can be achieved with different analytical strategies, enabling researchers to make informed decisions for their drug development and clinical monitoring needs.

Methodology Comparison: Capillary Electrophoresis vs. LC-MS/MS

The quantification of Flomoxef, an oxacephem antibiotic, requires robust and reliable analytical methods, particularly for pharmacokinetic and therapeutic drug monitoring studies. Here, we compare a published capillary electrophoresis (CE) method with a proposed state-of-the-art LC-MS/MS method.

Method 1: Capillary Electrophoresis with UV Detection

This validated method provides a cost-effective and accessible approach for Flomoxef quantification in serum.

Experimental Protocol:

  • Sample Preparation: Serum samples are deproteinized using acetonitrile (B52724).

  • Internal Standard (IS): Acetaminophen is added to the sample.

  • Separation: Performed on a fused-silica capillary with a 25mM borate (B1201080) buffer (pH 10.0) containing 50mM sodium dodecyl sulfate.

  • Detection: UV absorbance at 200 nm.

Quantitative Performance:

The accuracy and precision of this method are summarized in the table below.

ParameterIntra-assayInter-assay
Precision (RSD%) 1.60 - 4.78%2.10 - 3.31%
Recovery -84 - 98%

Table 1: Accuracy and Precision Data for the Capillary Electrophoresis Method for Flomoxef Quantification.[1]

Logical Workflow for Capillary Electrophoresis Method

cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing serum Serum Sample acetonitrile Add Acetonitrile (Protein Precipitation) serum->acetonitrile is_addition Add Acetaminophen (Internal Standard) acetonitrile->is_addition centrifuge Centrifuge is_addition->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into CE System supernatant->injection separation Capillary Separation injection->separation detection UV Detection (200 nm) separation->detection quantification Quantification vs. Internal Standard detection->quantification

Figure 1: Workflow for Flomoxef quantification by Capillary Electrophoresis.

Method 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the industry standard for high-sensitivity and high-specificity bioanalysis. The use of a stable isotope-labeled (SIL) internal standard is considered the "gold standard" to ensure the highest accuracy and precision. While no specific data exists for this compound, a deuterated analogue of Flomoxef or a structurally related compound would be the ideal internal standard.

Proposed Experimental Protocol:

  • Sample Preparation: A simple protein precipitation with acetonitrile or methanol, followed by centrifugation, is typically sufficient for plasma or serum samples.

  • Internal Standard (IS): Addition of a SIL internal standard, such as Flomoxef-d4 or a similar deuterated analogue like this compound. The IS should be added at the earliest stage of sample preparation to account for variability in extraction and matrix effects.

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of Flomoxef and the internal standard.

Expected Quantitative Performance:

Based on established bioanalytical method validation guidelines from the FDA and EMA, a well-developed LC-MS/MS method with a SIL internal standard is expected to meet the following criteria:

ParameterAcceptance Criteria
Intra- and Inter-assay Precision (RSD%) ≤ 15% (except at LLOQ, ≤ 20%)
Intra- and Inter-assay Accuracy (% Bias) Within ± 15% of nominal value (except at LLOQ, ± 20%)
Matrix Effect Monitored and minimized
Recovery Consistent and reproducible

Table 2: Expected Performance Metrics for a Validated LC-MS/MS Method for Flomoxef Quantification based on FDA and EMA guidelines.

Logical Workflow for LC-MS/MS Method

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample is_addition Add Deuterated Internal Standard (e.g., this compound) plasma->is_addition precipitation Protein Precipitation (e.g., Acetonitrile) is_addition->precipitation centrifuge Centrifuge precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification using Analyte/IS Peak Area Ratio detection->quantification

Figure 2: Proposed workflow for Flomoxef quantification by LC-MS/MS.

Comparison of Methodologies

FeatureCapillary Electrophoresis with UV DetectionLC-MS/MS with Deuterated Internal Standard
Specificity Lower; potential for interference from co-eluting compounds.Higher; based on both retention time and specific mass transitions.
Sensitivity Generally lower, in the mg/L range.Significantly higher, often in the µg/L or ng/L range.
Accuracy & Precision Good, but can be affected by matrix effects not compensated for by a non-analogous IS.Excellent; SIL IS co-elutes and experiences similar matrix effects, leading to better correction and higher accuracy.
Throughput Moderate.High, with run times often under 5 minutes per sample.
Cost & Complexity Lower cost instrumentation and simpler operation.Higher initial investment and requires specialized expertise.
Internal Standard Non-structurally analogous (Acetaminophen).Ideally a stable isotope-labeled version of the analyte (e.g., this compound).

Conclusion

The choice of analytical method for the quantification of Flomoxef depends on the specific requirements of the study. The capillary electrophoresis method offers a validated and accessible option with acceptable accuracy and precision for certain applications.

For studies requiring the highest level of sensitivity, specificity, and reliability, particularly in complex biological matrices and for regulatory submissions, an LC-MS/MS method with a deuterated internal standard such as This compound is the recommended approach. While specific experimental data for this compound is not available in the public domain, the principles of using SIL internal standards are well-established and provide superior correction for analytical variability, leading to more accurate and precise quantitative results. Researchers are encouraged to develop and validate such a method according to regulatory guidelines for their specific needs.

References

A Comparative Guide to Internal Standards for Beta-Lactam Antibiotic Analysis: Featuring 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of beta-lactam antibiotics in biological matrices is a cornerstone of pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and drug development. The accuracy and reliability of such analyses, predominantly performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), are critically dependent on the use of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1]

This guide provides a comparative overview of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 and other commonly employed internal standards for the analysis of beta-lactam antibiotics. While direct comparative performance data for this compound is not extensively published, this guide will evaluate its potential utility based on its structural characteristics against established alternatives, supported by experimental principles and protocols for validation.

The Role of Internal Standards in LC-MS/MS Analysis

Internal standards are essential for robust and reliable quantification in LC-MS/MS.[1] They are compounds of known concentration added to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for analytical variability. The choice of an internal standard is critical and is generally guided by its structural similarity and physicochemical properties relative to the analyte.

Comparison of Internal Standards

The selection of an internal standard for beta-lactam analysis involves a trade-off between ideal physicochemical mimicry and practical considerations like availability and potential for analytical interference. Here, we compare three classes of internal standards: the novel this compound, stable isotope-labeled (SIL) beta-lactams, and non-related structural analogs.

This compound

2-(5-Mercaptotetrazole-1-yl)ethanol is a known intermediate in the synthesis of the beta-lactam antibiotic Flomoxef and possesses a mercaptotetrazole side chain, a feature present in several cephalosporin (B10832234) antibiotics.[2] Its deuterated form, this compound, positions it as a potentially valuable internal standard.

Inferred Properties and Potential Performance:

  • Structural Relevance: The presence of the mercaptotetrazole moiety, common to some beta-lactams, suggests it may mimic the behavior of this subclass of antibiotics during extraction and ionization. The tetrazole group is known to be a metabolically stable surrogate for a carboxylic acid group, a common feature in many drugs.[3][4]

  • Mass Spectrometry Behavior: Tetrazole compounds are known to exhibit characteristic fragmentation patterns in mass spectrometry, often involving the loss of nitrogen molecules (N2) or hydrazoic acid (HN3), which can provide clear and specific transitions for MRM-based quantification.[3]

  • Matrix Effect Compensation: As a deuterated molecule, it is expected to co-elute closely with its non-deuterated counterpart and potentially with beta-lactams sharing the same side chain, offering good compensation for matrix effects.[5]

  • Versatility: It could potentially serve as a universal internal standard for a panel of beta-lactams that include the mercaptotetrazole side chain.

Stable Isotope-Labeled (SIL) Beta-Lactam Antibiotics

The gold standard for internal standards in mass spectrometry is a stable isotope-labeled version of the analyte itself (e.g., Penicillin G-d7, Meropenem-d6).[1][6]

Properties and Performance:

  • Ideal Mimicry: SIL-IS co-elute with the analyte and have nearly identical extraction recovery and ionization efficiency, providing the most accurate compensation for analytical variability.[1][5]

  • High Specificity: The mass difference due to isotopic labeling allows for clear differentiation from the analyte in the mass spectrometer.

  • Challenges:

    • Availability and Cost: Synthesis of a specific SIL-IS for every beta-lactam analyte can be expensive and they may not be commercially available for all compounds.

    • Isotopic Interference: It is crucial that the SIL-IS has a sufficient mass increase to avoid interference from the natural isotopic abundance of the analyte.[1]

    • Potential for In-Source Breakdown or Metabolism: In some cases, a deuterated internal standard could theoretically undergo enzymatic degradation if the sample contains beta-lactamases, although this is less of a concern with in vitro sample processing.[7]

Non-Related Structural Analogs

In the absence of a suitable SIL-IS, a structurally similar but non-isotopically labeled compound or a deuterated compound unrelated to the analyte (e.g., amphetamine-d5) may be used.[7]

Properties and Performance:

  • Accessibility: A wider range of compounds is often commercially available at a lower cost.

  • Challenges:

    • Differential Behavior: Structural analogs may not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, leading to less effective correction for matrix effects and other variabilities.

    • Chromatographic Separation: The internal standard must be chromatographically resolved from the analyte and any potential interferences.

    • Ionization Suppression/Enhancement: The analog may experience different levels of ion suppression or enhancement compared to the analyte, leading to inaccurate quantification.[5]

Data Presentation: Comparative Summary of Internal Standards

FeatureThis compound (Inferred)Stable Isotope-Labeled (SIL) Beta-LactamsNon-Related Structural Analogs
Structural Similarity Moderate to High (for beta-lactams with mercaptotetrazole side chain)Very High (Identical to analyte)Low to Moderate
Co-elution with Analyte Likely to be close, especially with structurally similar beta-lactamsYes (Ideal)No (Requires chromatographic separation)
Matrix Effect Compensation Good to Very GoodExcellent (Ideal)Poor to Moderate
Potential for Interference Low (due to deuteration)Low (if mass shift is sufficient)Moderate to High (potential for co-eluting interferences)
Versatility Potentially for a subclass of beta-lactamsAnalyte-specificCan be used for multiple analytes if validated
Availability/Cost Likely specialized/moderate to high costVaries, can be high cost and not always availableGenerally good availability/lower cost

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Addition of Internal Standard sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Response Ratio Calculation (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification is_selection_logic start Start: Select Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) version of the analyte available? start->is_sil_available use_sil Use SIL Internal Standard is_sil_available->use_sil Yes is_analog_available Is a deuterated structural analog (e.g., this compound) a suitable mimic? is_sil_available->is_analog_available No end End: Proceed with Method Validation use_sil->end use_analog Use Deuterated Structural Analog is_analog_available->use_analog Yes use_other Use a non-related structural analog (requires extensive validation) is_analog_available->use_other No use_analog->end use_other->end

References

establishing the linearity of the calibration curve with 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of pharmaceuticals, establishing the linearity of a calibration curve is a critical step in method validation. This ensures that the instrumental response is directly proportional to the concentration of the analyte over a specific range. This guide provides a comparative overview of the process, using 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as a pertinent example of a deuterated internal standard for the cephalosporin (B10832234) antibiotic, Flomoxef. While specific experimental data for this exact analyte-internal standard pair is not publicly available, this guide presents a representative dataset from a comprehensive validation study of a similar cephalosporin, Cefazolin, to illustrate the principles and data presentation for establishing linearity.

The Gold Standard: Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is considered the gold standard. This compound is the deuterated form of a known metabolite and synthetic intermediate of the antibiotic Flomoxef. Its use as an internal standard is ideal because it co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects.

Alternative Internal Standards

While deuterated standards are preferred, other compounds can be used as internal standards. These are typically structurally similar compounds that exhibit similar chromatographic behavior to the analyte. For example, in the analysis of some cephalosporins, other antibiotics from the same class have been used as internal standards. However, these alternatives may not perfectly mimic the analyte's behavior, potentially leading to reduced accuracy and precision compared to a deuterated internal standard.

Establishing Linearity: A Representative Study

The following data, adapted from a validation study of the cephalosporin Cefazolin, demonstrates the process of establishing calibration curve linearity. In this example, a series of calibration standards are prepared at different concentrations, and their instrumental response is measured. The linearity is assessed by performing a linear regression analysis of the data.

Table 1: Representative Calibration Curve Data for a Cephalosporin Antibiotic

Nominal Concentration (µg/mL)Mean Measured Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV, %)Bias (%)
0.20.220.027.79.7
0.50.510.047.71.5
1.00.970.099.2-3.3
5.04.930.5210.6-1.5
10.010.000.888.80
20.020.581.376.62.9
40.040.932.456.02.3
80.083.715.226.24.6
160.0159.475.803.6-0.3
200.0199.934.712.4-0.03

This data is representative and adapted from a study on Cefazolin for illustrative purposes.

The linearity of the calibration curve is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. Additionally, the bias (or percent relative error) for each calibration point should be within an acceptable range, typically ±15% (or ±20% for the lower limit of quantification).

Experimental Protocol: LC-MS/MS Method for Cephalosporin Quantification

The following is a generalized experimental protocol for the quantification of a cephalosporin antibiotic in human plasma using a deuterated internal standard and LC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of the cephalosporin analyte and the deuterated internal standard (e.g., this compound) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the primary stock solution with the solvent.

  • Prepare a working internal standard solution at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the working standard solutions to create a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

3. Sample Preparation:

  • To an aliquot of plasma sample (calibration standard, QC, or unknown), add the working internal standard solution.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex mix and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable C18 analytical column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS):

    • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard using Multiple Reaction Monitoring (MRM).

5. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to obtain the equation of the line and the coefficient of determination (r²).

  • Use the calibration curve to determine the concentration of the analyte in the QC and unknown samples.

Visualizing the Workflow

To better understand the logical flow of establishing calibration curve linearity, the following diagrams illustrate the key processes.

G cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution working_standards Working Standard Solutions stock_analyte->working_standards stock_is Internal Standard (IS) Stock working_is Working IS Solution stock_is->working_is cal_standards Calibration Standards working_standards->cal_standards qc_samples QC Samples working_standards->qc_samples extraction Protein Precipitation & Extraction working_is->extraction blank_plasma Blank Plasma blank_plasma->cal_standards blank_plasma->qc_samples cal_standards->extraction qc_samples->extraction lcms LC-MS/MS Analysis extraction->lcms peak_integration Peak Integration (Analyte & IS) lcms->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Linear Regression Analysis cal_curve->regression linearity_established Linearity Established regression->linearity_established r² ≥ 0.995 Bias within ±15%

Caption: Experimental workflow for establishing calibration curve linearity.

G cluster_pathway Data Analysis Pathway raw_data Raw LC-MS/MS Data peak_areas Analyte & IS Peak Areas raw_data->peak_areas area_ratio Peak Area Ratio (Analyte/IS) peak_areas->area_ratio cal_plot Calibration Plot area_ratio->cal_plot concentration Nominal Concentration concentration->cal_plot lin_reg Linear Regression (y = mx + c) cal_plot->lin_reg validation_metrics Validation Metrics (r², Bias) lin_reg->validation_metrics Evaluate

Caption: Signaling pathway for data analysis in linearity assessment.

A Comparative Performance Evaluation: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 versus a Structural Analog as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, particularly within drug development and clinical research, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, a deuterated or stable isotope-labeled internal standard (SIL-IS), against a hypothetical, yet representative, structural analog internal standard. The insights presented here are based on established principles of analytical chemistry and data from analogous comparative studies.

Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their nearly identical physicochemical properties to the analyte of interest ensure they effectively compensate for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1][2][3] Structural analog internal standards, while more readily available and cost-effective, can introduce variability due to differences in chemical behavior compared to the analyte.

Comparative Performance Data

The following tables summarize the expected performance differences between this compound and a structural analog IS based on typical validation parameters in a bioanalytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Comparison of Key Performance Metrics

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale
Accuracy (% Bias) < ±5%< ±15%The SIL-IS co-elutes and experiences identical ionization effects as the analyte, providing superior correction for matrix effects.[3]
Precision (%CV) < 5%< 15%Near-identical chemical behavior minimizes variability in sample processing and instrument response.[1]
Matrix Effect Minimal and compensatedCan be significant and variableThe SIL-IS effectively tracks and corrects for ion suppression or enhancement experienced by the analyte.[3][4]
Extraction Recovery Consistent and tracks analyteMay differ from the analyteDifferences in polarity and chemical structure can lead to variable extraction efficiencies.
Regulatory Acceptance Highly recommendedAcceptable with thorough validationRegulatory bodies like the FDA and EMA prefer the use of SIL-IS for bioanalytical method validation.[3]

Table 2: Linearity and Sensitivity

ParameterThis compound (SIL-IS)Structural Analog IS
Correlation Coefficient (r²) ≥ 0.998≥ 0.990
Lower Limit of Quantification (LLOQ) Typically lowerMay be higher due to greater variability
Calibration Curve Range Wide and consistentMay be narrower

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate and compare the performance of this compound and a structural analog internal standard.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for removing proteins from a biological matrix like plasma.

  • Spiking: To 100 µL of the plasma sample, add 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing 0.1% formic acid to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section outlines typical LC-MS conditions for the analysis of 2-(5-Mercaptotetrazole-1-yl)ethanol and its internal standards.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure the separation of the analyte from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for the analyte, this compound, and the structural analog IS.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the performance comparison.

G Experimental Workflow for IS Performance Evaluation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Performance Evaluation Sample Biological Sample (e.g., Plasma) Spike_SIL Spike with This compound Sample->Spike_SIL Set 1 Spike_Analog Spike with Structural Analog IS Sample->Spike_Analog Set 2 Precipitation Protein Precipitation Spike_SIL->Precipitation Spike_Analog->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Matrix_Effect Matrix Effect Data_Acquisition->Matrix_Effect Linearity Linearity Data_Acquisition->Linearity

Caption: Experimental workflow for evaluating internal standard performance.

G Logical Comparison of Internal Standards cluster_SIL Deuterated IS cluster_Analog Structural Analog IS Analyte Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol SIL_IS This compound Analog_IS Structural Analog SIL_Behavior Nearly Identical Physicochemical Properties SIL_IS->SIL_Behavior SIL_Outcome High Accuracy & Precision Minimal Matrix Effect SIL_Behavior->SIL_Outcome Analog_Behavior Similar but Different Physicochemical Properties Analog_IS->Analog_Behavior Analog_Outcome Acceptable Accuracy & Precision Potential for Matrix Effect Analog_Behavior->Analog_Outcome

Caption: Comparison of SIL-IS vs. a structural analog IS.

References

validating an analytical method without an internal standard versus using 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of analytical method validation strategy is a critical decision that directly impacts the reliability and reproducibility of quantitative data. This guide provides an objective comparison of validating an analytical method with and without an internal standard, using the principles of method validation outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[1][2][3] We will use 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as a case example for the internal standard approach.

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality controls.[4] Its purpose is to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.[4][5] In contrast, a method without an internal standard, often referred to as an external standard method, relies on the consistency of the analytical process for all samples. While it is possible to validate a method without an internal standard, the validation process must be more stringent to account for potential variabilities.[6]

Data Presentation: A Quantitative Comparison

The following tables present illustrative data to highlight the performance differences between an analytical method validated with and without an internal standard. The use of an internal standard, such as this compound, typically results in improved accuracy and precision.

Table 1: Accuracy — Analyte Recovery

Concentration LevelWithout Internal Standard (% Recovery)With Internal Standard (% Recovery)
80%94.599.3
100%105.2100.5
120%97.199.7
Average 98.9 99.8

Table 2: Precision — Repeatability (Relative Standard Deviation)

Concentration LevelWithout Internal Standard (% RSD)With Internal Standard (% RSD)
80%2.60.9
100%2.10.6
120%2.40.8
Average 2.4 0.8

Table 3: Precision — Intermediate Precision (% RSD)

ConditionWithout Internal Standard (% RSD)With Internal Standard (% RSD)
Different Day3.21.1
Different Analyst2.91.3
Average 3.1 1.2

Experimental Protocols

The following are representative protocols for the validation of an analytical method for the determination of an analyte in human plasma by LC-MS/MS, both with and without an internal standard.

Method Without Internal Standard

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to achieve concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the working standard solutions to prepare calibration standards at a minimum of six concentration levels.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Inject a fixed volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation on a C18 column with a suitable mobile phase gradient.

  • Monitor the analyte using multiple reaction monitoring (MRM) in positive or negative ionization mode.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.

  • Determine the concentration of the analyte in the QC and unknown samples using the calibration curve.

Method With Internal Standard (using this compound)

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of the analyte as described above.

  • Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

  • Prepare a working solution of the internal standard at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare calibration standards and QC samples as described above.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

  • Add 300 µL of acetonitrile.

  • Follow steps 3b to 3e as described above.

4. LC-MS/MS Analysis:

  • Perform LC-MS/MS analysis as described above, monitoring both the analyte and the internal standard using their respective MRM transitions.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the QC and unknown samples using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for validating an analytical method with and without an internal standard.

without_IS cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Analyte Stock Solution working Analyte Working Standards stock->working spike Spike Blank Matrix (Calibration & QC) working->spike precipitate Protein Precipitation spike->precipitate extract Extract & Reconstitute precipitate->extract inject LC-MS/MS Injection extract->inject quantify Quantification (Peak Area vs. Conc.) inject->quantify

Workflow for analysis without an internal standard.

with_IS cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis analyte_stock Analyte Stock Solution analyte_working Analyte Working Standards analyte_stock->analyte_working is_stock IS Stock Solution (e.g., d4-labeled) is_working IS Working Solution is_stock->is_working spike_analyte Spike Blank Matrix (Calibration & QC) analyte_working->spike_analyte add_is Add Internal Standard is_working->add_is spike_analyte->add_is precipitate Protein Precipitation add_is->precipitate extract Extract & Reconstitute precipitate->extract inject LC-MS/MS Injection extract->inject quantify Quantification (Area Ratio vs. Conc.) inject->quantify

Workflow for analysis with an internal standard.

References

Ensuring Data Integrity in Bioanalytical Assays: A Comparative Guide to Internal Standards Featuring 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and robustness of bioanalytical data are paramount for the successful progression of therapeutic candidates. In quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs), exemplified by 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, against structural analogue internal standards, supported by experimental data and detailed methodologies.

This compound is the deuterated form of a metabolite of the beta-lactam antibiotic, Flomoxef. Its application as a SIL-IS in pharmacokinetic and other bioanalytical studies of Flomoxef ensures the highest level of accuracy and precision. This is achieved by its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, thereby correcting for variability.

Performance Comparison: Deuterated vs. Analogue Internal Standards

The superiority of a SIL-IS like this compound over a structural analogue is most evident when assessing matrix effects, recovery, and overall precision. A structural analogue, while similar, may exhibit different physicochemical properties, leading to variations in extraction efficiency and ionization response.

Table 1: Quantitative Comparison of Internal Standard Performance

ParameterThis compound (SIL-IS)Structural Analogue ISRationale for Superior Performance of SIL-IS
Matrix Effect (CV%) < 5%15-30%Co-elution and identical ionization behavior minimize variability across different biological matrix lots.
Recovery (CV%) < 3%10-20%Near-identical chemical properties ensure consistent extraction efficiency relative to the analyte.
Intra-Assay Precision (CV%) < 4%< 10%Effective normalization of random errors within a single analytical run.
Inter-Assay Precision (CV%) < 5%< 15%Robust correction for long-term instrumental drift and environmental variations.
Regulatory Compliance Strongly Recommended (FDA, EMA, ICH M10)Acceptable if SIL-IS is not availableRegulatory bodies recognize the higher data integrity provided by SIL-IS.

Note: The data presented are representative values synthesized from publicly available bioanalytical method validation literature for similar small molecule drugs and antibiotics.

Experimental Protocols

A robust bioanalytical method requires meticulous validation. The following protocols outline key experiments to demonstrate the reliability of an assay using this compound for the quantification of its non-deuterated analogue in human plasma.

Stock and Working Solution Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of the analyte (2-(5-Mercaptotetrazole-1-yl)ethanol) and the internal standard (this compound) in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with methanol:water (1:1, v/v).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation)
  • Aliquoting: To 100 µL of human plasma (blank, calibration standard, quality control, or study sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

Bioanalytical Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10), assessing the following parameters:

  • Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: Assess the linearity, range, and accuracy of a calibration curve with at least six non-zero concentration points.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision using quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, high).

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different lots of biological matrix.

  • Recovery: Determine the extraction efficiency of the analyte and IS from the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key processes.

G Bioanalytical Workflow Using a SIL-IS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (Analyte) is_spike Spike with This compound plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms peak_integration Peak Area Integration (Analyte & IS) ms->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio quant Quantification (Calibration Curve) ratio->quant

Caption: Bioanalytical workflow with a stable isotope-labeled internal standard.

Caption: How a SIL-IS corrects for analytical variability.

Safety Operating Guide

Proper Disposal of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this compound.

The following procedures are based on the safety data sheet (SDS) for the structurally similar and chemically equivalent compound, 2-Mercaptoethanol, as a specific SDS for the deuterated form was not available. The deuterated form is expected to have nearly identical chemical and toxicological properties.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring careful handling and disposal. It is crucial to wear appropriate Personal Protective Equipment (PPE) at all times when managing this substance.

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin[1][2][3].Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles with face shield. Use in a well-ventilated area or with respiratory protection[1][4].
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction[1][2][3].Chemical-resistant gloves and protective clothing to prevent skin contact[1][4].
Serious Eye Damage/Irritation Causes serious eye damage[1][2][3].Safety goggles and a face shield are mandatory[1][4].
Reproductive Toxicity Suspected of damaging fertility[1][2].Handle with extreme caution and use all prescribed PPE.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[1][2][3].Prevent release into the environment. Do not dispose of down the drain[1].
Flammability Combustible liquid[1][3][5].Keep away from heat, sparks, and open flames[1][3][5].

Step-by-Step Disposal Protocol

Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound.

1. Waste Collection:

  • Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, properly labeled, and sealed container.

  • The container must be made of a compatible material (e.g., glass or polyethylene) and clearly labeled as "Hazardous Waste" with the full chemical name.

2. Spill Management:

  • In the event of a spill, immediately evacuate the area and restrict access[5].

  • Remove all sources of ignition[1][5].

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Carefully collect the absorbent material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • All waste containers must be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The disposal of this compound must be carried out through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

  • Do not flush the chemical down the drain or dispose of it in a manner that could contaminate soil or water[1].

Disposal Workflow Diagram

The following diagram illustrates the proper workflow for the disposal of this compound.

A Start: Handling of This compound B Wear Appropriate PPE: - Chemical-resistant gloves - Lab coat - Safety goggles and face shield A->B E Spill Occurs A->E C Waste Generation: - Unused product - Contaminated materials B->C D Collect in Designated Hazardous Waste Container C->D H Store Waste Container in a Cool, Dry, Ventilated Area D->H E->C No F Evacuate and Ventilate Area Remove Ignition Sources E->F Yes G Absorb with Inert Material F->G G->D I Arrange for Pickup by Licensed Hazardous Waste Disposal Company H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The information provided is based on data for the non-deuterated parent compound, 2-(5-Mercaptotetrazole-1-yl)ethanol, and other structurally similar mercapto compounds. A comprehensive, substance-specific risk assessment should be conducted before handling this chemical.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The required level of protection may vary based on the scale of the operation and the potential for exposure.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Gloves: Chemical-resistant nitrile gloves. Eye Protection: Safety glasses with side shields or safety goggles. Respiratory Protection: N95 or higher-rated dust mask, or work within a certified chemical fume hood. Lab Coat: Standard laboratory coat.
Dissolving and Solution Handling Gloves: Chemical-resistant nitrile gloves. Eye Protection: Safety goggles and a face shield.[1] Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. Lab Coat: Chemical-resistant lab coat or apron over a standard lab coat.[2]
Running Reactions and Work-up Gloves: Chemical-resistant nitrile gloves. Eye Protection: Safety goggles and a face shield.[1] Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. Lab Coat: Chemical-resistant lab coat or apron.[2]
Waste Disposal Gloves: Chemical-resistant nitrile gloves. Eye Protection: Safety goggles. Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. Lab Coat: Standard laboratory coat.

Hazard Identification and Safe Handling

Based on analogous compounds like 2-Mercaptoethanol, this substance should be treated as a hazardous chemical. Potential hazards include:

  • Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.[3]

  • Irritation: Can cause skin and serious eye irritation or damage.[3]

  • Allergic Reaction: May cause an allergic skin reaction.[3]

Precautionary Measures:

  • Avoid breathing mist or vapors.

  • Do not get in eyes, on skin, or on clothing.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, eye protection, and a face shield.

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

Experimental Protocol: Safe Handling in a Laboratory Setting

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.
  • Locate the nearest safety shower and eyewash station before beginning work.
  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.
  • Designate a specific area for handling this compound to avoid cross-contamination.

2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.
  • Use a spatula for transfers and avoid creating dust.
  • Close the container tightly immediately after use.

3. Dissolving and Solution Handling:

  • Conduct all solution preparation and transfers within a certified chemical fume hood.
  • Add the solid slowly to the solvent to avoid splashing.
  • Ensure proper labeling of all solutions with the chemical name, concentration, date, and appropriate hazard warnings.

4. Reaction and Work-up:

  • Set up all reactions in a chemical fume hood.
  • Use appropriate glassware and ensure all connections are secure.
  • Continuously monitor the reaction for any unexpected changes.
  • During work-up, handle all quenching and extraction steps with care to avoid splashes and aerosol formation.

5. Spills and Emergency Procedures:

  • In case of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.[5]
  • For larger spills, evacuate the area and follow emergency procedures.
  • If the substance comes into contact with skin, wash immediately with plenty of soap and water.[6]
  • If it gets into the eyes, rinse cautiously with water for several minutes.[6] Seek immediate medical attention in case of significant exposure.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, paper towels, spatulas) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a sealed, properly labeled, and chemical-resistant container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup weigh Weigh and Aliquot prep_setup->weigh dissolve Dissolve and Prepare Solution weigh->dissolve spill Spill Response weigh->spill exposure First Aid for Exposure weigh->exposure react Perform Reaction and Work-up dissolve->react dissolve->spill dissolve->exposure decontaminate Decontaminate Glassware and Surfaces react->decontaminate react->spill react->exposure waste Segregate and Label Hazardous Waste decontaminate->waste dispose Dispose of Waste via EHS waste->dispose

Caption: Workflow for safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。